The table below summarizes the core characteristics of this compound:
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Alternative Name | GSK2126458 [1] [2] |
| Molecular Formula | C₂₅H₁₇F₂N₅O₃S [1] [2] |
| Primary Mechanism of Action | Potent, ATP-competitive inhibitor of Class I PI3K isoforms (p110α/β/δ/γ) and mTOR complexes (mTORC1/2) [3] [2] [4] |
| Key Molecular Target | PIK3CG (p110γ catalytic subunit) [1] |
This compound's high potency against its targets is demonstrated by low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, as shown in the following table:
| Target | Potency (IC₅₀ / Kᵢ) | Source |
|---|---|---|
| PI3K (p110α/β/δ/γ) | IC₅₀ = 0.04 nM | [2] |
| mTOR | Kᵢ = 0.18 - 0.3 nM | [2] |
| DNA-PK | IC₅₀ = 0.28 nM | [2] |
This data confirms that this compound is a dual PI3K/mTOR inhibitor with sub-nanomolar potency, capable of blocking the pathway both upstream and downstream of AKT [3] [4].
This compound disrupts the oncogenic PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism. The diagram below illustrates the signaling pathway and this compound's inhibitory points.
This compound inhibits the PI3K/AKT/mTOR pathway by directly targeting PI3K and mTOR complexes, suppressing downstream signals for cell growth and survival [3] [5] [2].
Research across various disease models demonstrates the biological impact of this compound.
| Disease Model | Key Findings | Source |
|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) | Induced G0/G1 cell cycle arrest and apoptosis; decreased p-AKT, p-4EBP1, p-p70S6K, p-S6, and p-ERK; suppressed tumor growth in mouse xenografts. | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Combination with MEK inhibitor (Trametinib) more effectively reduced proliferation, migration, and tumor growth than either agent alone. | [6] |
| Idiopathic Pulmonary Fibrosis (IPF) | Short-term dosing in patients confirmed target engagement in lungs; reduced glycolytic activity in fibrotic areas measured by ¹⁸F-FDG-PET. | [7] |
Here are detailed methodologies for key experiments cited in the research, based on studies in ESCC cell lines [3].
This compound remains an investigational drug and has not received FDA approval for any indication [1].
This compound represents a powerful tool compound for preclinical research due to its potent and dual-specificity against PI3K and mTOR. The evidence supports its utility in studying pathway dynamics and combination therapies, particularly in PI3K-driven cancers. However, its clinical translation faces challenges, including managing on-target toxicities, which are a common hurdle for this drug class [8].
Omipalisib is an extraordinarily potent inhibitor at the molecular level. The following table details its key inhibitory activity (Ki values from cell-free assays) and cellular efficacy [1].
| Target | Ki (nM) | Additional Cellular & Preclinical Data |
|---|---|---|
| PI3Kα (p110α) | 0.019 nM | Cellular IC₅₀ (pAkt-S473): 0.18 - 0.41 nM (T47D, BT474 cells) [1] |
| PI3Kα mutants (E542K, E545K, H1047R) | 0.008 - 0.009 nM | Anti-proliferation IC₅₀: 2.4 - 3 nM (T47D, BT474 cells) [1] |
| PI3Kβ (p110β) | 0.13 nM | In Vivo Efficacy: Dose-dependent tumor growth inhibition in BT474 xenograft model (oral dose as low as 300 μg/kg) [1] |
| PI3Kδ (p110δ) | 0.024 nM | Oral Bioavailability: Good in mouse, rat, dog, and monkey [1] |
| PI3Kγ (p110γ) | 0.06 nM | |
| mTORC1 | 0.18 nM | |
| mTORC2 | 0.3 nM | |
| DNA-PK | 0.28 nM |
Extensive preclinical research supports this compound's potential in oncology and fibrotic disease, with detailed experimental methodologies.
In Vitro Cell Viability and Proliferation (MTT and Clonogenic Assays)
Analysis of Apoptosis and Cell Cycle (Flow Cytometry)
Target Engagement and Pathway Modulation (Western Blot)
In Vivo Efficacy Studies (Xenograft Mouse Models)
This compound acts by potently inhibiting the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell growth, survival, and metabolism. The diagram below illustrates how this compound targets this pathway.
The following table details key characteristics that influence the compound's behavior in biological systems.
| Parameter | Value / Description |
|---|---|
| XLogP | 4.33 [1] |
| Hydrogen Bond Donors | 1 [1] |
| Hydrogen Bond Acceptors | 7 [1] |
| Rotatable Bonds | 6 [1] |
| Topological Polar Surface Area | 115.34 Ų [1] |
| Lipinski's Rule of Five | No rules broken (suitable for oral administration) [1] |
| Chemical Classification | Synthetic organic compound; belongs to the class of quinolines and derivatives [1] [2] |
Omipalisib acts as a dual inhibitor, simultaneously targeting key nodes in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism [3].
The diagram below illustrates the signaling pathway and this compound's primary targets.
This compound achieves its effects by:
Here are detailed methodologies from published studies demonstrating how this compound's efficacy is evaluated in a research setting.
This protocol is used to determine the inhibitory effect of this compound on cell proliferation [4].
This assay tests the ability of a single cell to grow into a colony, which is a hallmark of cancer stem cells, after drug treatment [4] [8].
This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by this compound at the molecular level [4] [6].
While this compound remains investigational, preclinical and early clinical studies highlight its potential in several areas:
The following diagram outlines a general workflow for the synthesis, analysis, and in vitro testing of omipalisib, based on common practices for similar investigational compounds.
General workflow for this compound synthesis and testing.
This compound is a highly potent, ATP-competitive inhibitor that simultaneously targets all four isoforms of Class I PI3K (p110α, β, δ, γ) and both complexes of mTOR (mTORC1 and mTORC2) [1]. This dual inhibition cripples a crucial signaling network that promotes cell growth, survival, and proliferation.
The table below summarizes the inhibitory potency (Ki values) of this compound against its primary targets. A lower Ki value indicates higher potency.
| Target | Ki (nM) |
|---|---|
| PI3K p110α | 0.019 nM [1] |
| PI3K p110δ | 0.024 nM [1] |
| PI3K p110γ | 0.06 nM [1] |
| PI3K p110β | 0.13 nM [1] |
| mTORC1 | 0.18 nM [1] |
| mTORC2 | 0.3 nM [1] |
A prominent area of research involves combining this compound with inhibitors of other pathways to overcome resistance and improve efficacy.
| Parameter | Details |
|---|---|
| Pharmacological Class | Small molecule, ATP-competitive inhibitor [1] [2] |
| Primary Target | PI3K / mTOR (Dual inhibitor) [3] |
| Key Biochemical Affinity (Ki) | • PI3Kα: 0.019 nM • PI3Kβ: 0.13 nM • PI3Kδ: 0.024 nM • PI3Kγ: 0.06 nM • mTORC1: 0.18 nM • mTORC2: 0.3 nM [2] | | Cellular Activity (IC50 examples) | • p-AKT (S473) in BT474 cells: 0.18 nM • Proliferation in T47D cells: 3 nM [2] | | Selectivity | Highly selective over a panel of >240 protein kinases [2] |
Omipalisib acts as a potent ATP-competitive inhibitor, binding to the ATP-binding site of PI3K and mTOR kinases [1] [2]. Its pyridylsulfonamide structure is crucial for its activity [4]. The diagram below illustrates the signaling pathway targeted by this compound and its mechanistic effects.
Mechanism of this compound: Dual inhibition of PI3K and mTOR complexes disrupts downstream oncogenic signaling.
This dual inhibition leads to:
This compound has demonstrated potent antineoplastic activity across various cancer models, both as a single agent and in combination therapies.
| Cancer Model | Study Type | Key Findings |
|---|
| Esophageal Squamous Cell Carcinoma (ESCC) [1] | In vitro & in vivo (xenograft) | • Inhibited proliferation (EC~50~: low nanomolar range) • Induced G0/G1 cell cycle arrest & apoptosis • Suppressed p-AKT, p-4EBP1, p-p70S6K, p-S6, p-ERK • Significantly suppressed tumor growth in mice | | Pancreatic Ductal Adenocarcinoma (PDAC) [5] [6] | In vitro & in vivo (combination therapy) | • Combined with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) • Dual PI3K/MAPK inhibition more effective than monotherapy • Reduced proliferation, migration, tumor growth & increased survival in mice | | Neurocutaneous Melanocytosis (NCM) [7] | In vitro (clonogenic assay) | • Prevented colony formation (a cancer stem cell feature) • Induced autophagic cell death | | Breast Cancer [2] [8] | In vitro & in vivo (xenograft) | • Inhibited proliferation in T47D & BT474 cell lines (IC~50~: 2-3 nM) • Reduced p-AKT levels and tumor growth in xenograft models • Studied in context of PI3K inhibitor resistance |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for laboratory use.
This protocol is based on methods used to evaluate this compound's effect on ESCC and other cell lines [1].
This assay measures the long-term ability of a single cell to proliferate and form a colony, crucial for studying cancer stemness and efficacy in models like NCM [7].
This protocol outlines the evaluation of this compound's efficacy in mouse models, as performed in ESCC and PDAC studies [1] [5].
The table below summarizes the key information on Omipalisib's status and characteristics.
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Dual Pan-PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2) inhibitor [2] [3] [4] |
| Highest Phase of Development | Phase 1 (Discontinued) for all investigated indications [1] |
| Investigated Indications | Advanced Malignant Solid Neoplasms, Lymphoma, Idiopathic Pulmonary Fibrosis (IPF) [1] |
| Key Route of Administration | Oral [3] [5] |
The therapeutic potential of this compound has been explored in various disease models and early-stage trials. Key quantitative findings are consolidated below.
| Area of Study | Model/Subjects | Key Findings | Citation |
|---|---|---|---|
| Oncology (PDAC) | In vitro & mouse models | Combined with Trametinib (MEK inhibitor); more effective than monotherapy in reducing proliferation, migration, tumor growth, and prolonging survival. | [2] |
| Oncology (ESCC) | In vitro & xenograft mice | Inhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis; suppressed tumor growth in vivo. | [6] |
| Oncology (NCM) | In vitro clonogenic assays | Inhibited colony formation and induced autophagic cell death in oncogenically-transformed cells. | [7] |
| IPF | Human Phase 1 Trial (N=17) | Showed acceptable tolerability; confirmed target engagement (reduced pAKT, PIP3) in blood and lungs; exposure-dependent reduction in lung FDG uptake on PET/CT. | [5] [8] |
For researchers aiming to replicate or build upon existing studies, here are summaries of critical methodologies.
This compound acts as a potent, selective, and reversible ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are frequently hyperactive in cancers and fibrotic diseases [2] [6] [4]. The following diagram illustrates the signaling pathways and this compound's points of inhibition.
The diagram shows that this compound exerts its effects by directly inhibiting PI3K, preventing the conversion of PIP2 to PIP3, and concurrently inhibiting both mTOR complexes. This dual inhibition leads to the downregulation of downstream effectors like pAKT, pS6, and p4EBP1, ultimately suppressing cell proliferation and survival [6] [4]. Research shows that in pancreatic cancer, combining this compound with the MEK inhibitor Trametinib provides more comprehensive pathway suppression and enhanced anti-tumor efficacy compared to either agent alone [2].
Data from Phase I trials indicate a manageable but notable toxicity profile.
Current evidence supports the PI3K/mTOR pathway as a valid therapeutic target in multiple diseases, and this compound has proven to be a valuable tool for proof-of-concept studies [2] [5]. Its investigational status underscores that further clinical development as a monotherapy may be limited by toxicity and efficacy barriers. The most promising path forward involves rational combination therapies, as demonstrated with Trametinib in PDAC, to overcome resistance and improve therapeutic indices [2]. Future work should focus on identifying predictive biomarkers for patient stratification and developing next-generation inhibitors with improved selectivity to mitigate on-target toxicities.
Here is a summary of the key design and findings from the first-in-human Phase I study of Omipalisib in patients with advanced solid tumors [1].
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov Identifier | Not specified in available source (referred to as NCT00972686 in other studies [2] [3]) |
| Study Design | First-in-human, dose-escalation, in patients with advanced solid tumors [1] |
| Patient Population | 170 patients with advanced solid tumor malignancies [1] |
| Dosing Regimens | Oral administration; doses ranged from 0.1 mg to 3 mg, given once or twice daily [1] |
| Maximum Tolerated Dose (MTD) | 2.5 mg total daily dose (with once-daily dosing) [1] |
| Most Common Grade ≥3 Treatment-Related AEs | Diarrhea (8%) and skin rash (5%) [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea (n=4); fatigue and rash (n=1) [1] |
| Key Pharmacodynamic Markers | Increases in fasting insulin and glucose levels [1] |
| Efficacy (Objective Responses) | Durable responses observed in sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer [1] |
| Association with PIK3CA Mutation | Response rate was 5% for both wild-type and mutant PIK3CA tumors [1] |
The primary objective of the Phase I study was to assess the safety, tolerability, and to define the Maximum Tolerated Dose (MTD) of this compound [1].
The study also characterized the drug's behavior in the body and its interaction with the intended target.
This compound is a dual inhibitor of the PI3K and mTOR pathways, which are key downstream effectors of oncogenic signals like KRAS and are central to cell growth and survival [4] [3].
The following diagram illustrates this core signaling pathway and the drug's target.
The experimental design of the IPF study provides a clear example of how the pharmacokinetics and pharmacodynamics of this compound were assessed in humans, which is relevant to the solid tumor trials [2].
The Phase I trial demonstrated that this compound is a potent PI3K/mTOR inhibitor with a manageable safety profile. The observation that tumor responses were not dependent on PIK3CA mutation status suggests that patient selection for future studies may require alternative biomarkers [1]. The pharmacodynamic confirmation of target engagement in the lungs during the IPF study is a significant finding, indicating that this compound effectively reaches and modulates its target in tumor-relevant tissues [2].
Colony formation assays are a cornerstone of cancer therapeutics assessment, measuring clonogenic survival—a key indicator of a drug's ability to inhibit tumorigenic potential and self-renewal capacity. Omipalisib (GSK2126458) is a potent, ATP-competitive dual inhibitor of PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2). By simultaneously targeting these critical nodes in the PI3K/AKT/mTOR pathway, it effectively induces cytostasis and cell death in various cancer models, as detailed in studies on pancreatic ductal adenocarcinoma (PDAC) and neurocutaneous melanocytosis (NCM) [1] [2].
The following protocol synthesizes methodologies from recent studies utilizing this compound in clonogenic assays [1] [2].
1. Cell Line Selection and Culture
2. Drug Preparation
3. Assay Workflow
4. Quantification and Analysis
The table below consolidates key quantitative findings on this compound's efficacy from recent publications.
| Cell Line / Model | Assay Type | This compound Concentration | Key Experimental Findings | Source |
|---|---|---|---|---|
| K8484 (Mouse PDAC) | Colony Formation | Not Specified (Effective) | Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. | [1] |
| PKT62 (Mouse PDAC) | Colony Formation | Not Specified (Effective) | Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. | [1] |
| MiaPaCa-2 (Human PDAC) | Colony Formation | Not Specified (Effective) | Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. | [1] |
| NCM Patient-Derived Cells | Colony Formation | 0.1 µM & 1.0 µM | ~80% reduction in colony formation at 1.0 µM. Induced autophagic cell death. | [2] |
| Various PDAC Lines | In Vivo Tumor Growth | Oral Administration | Omi/Tram combo significantly more effective than Omi/SHP combo in reducing implanted tumor growth and prolonging survival in a mouse model. | [1] |
| T47D (Breast Cancer) | Cell Viability (IC₅₀) | 0.26 µM (Parental) | IC₅₀ in Alpelisib-naïve cells. Highlights context-dependent potency. | [5] |
The efficacy of this compound in colony formation assays stems from its comprehensive inhibition of the PI3K/AKT/mTOR axis, a critical signaling network for cell growth, survival, and metabolism.
Diagram Title: this compound Dual Inhibition and Rational Combinations
Rationale for Combination Therapy: As illustrated, oncogenic KRAS simultaneously activates both the PI3K-AKT-mTOR and RAF-MEK-ERK (MAPK) pathways. A key resistance mechanism to single-agent pathway inhibition is compensatory pathway activation [1] [5]. For instance, inhibiting the MAPK pathway with Trametinib (MEKi) fails to suppress AKT phosphorylation, and vice-versa [1]. Therefore, combining this compound with MAPK pathway inhibitors (Trametinib or SHP099) provides more comprehensive suppression of oncogenic signaling, leading to superior inhibition of clonogenic growth and tumor progression in preclinical models, especially in KRAS-driven cancers like PDAC [1].
Diagram Title: Colony Formation Assay Workflow
I hope these detailed application notes and protocols empower your research on this compound. Should you require further specifics on a particular cell model or analytical technique, please do not hesitate to inquire.
This compound (GSK2126458) is a potent, selective, and reversible ATP-competitive inhibitor that targets both PI3K pathway components and mTOR complexes. This small molecule inhibitor exhibits subnanomolar activity against all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTORC1 and mTORC2 complexes. The therapeutic rationale for this compound stems from its ability to simultaneously inhibit key signaling nodes in the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in human cancers that drives cell proliferation, survival, and metabolic reprogramming.
The dual inhibitory capability of this compound addresses a critical limitation of targeted cancer therapy: pathway reactivation through compensatory mechanisms. When PI3K alone is inhibited, feedback loops can lead to mTOR-mediated resistance, while isolated mTOR inhibition may trigger PI3K hyperactivation through positive feedback. By concurrently targeting both PI3K and mTOR, this compound provides more comprehensive pathway suppression, making it particularly valuable for investigating combination therapies, especially with MAPK pathway inhibitors such as Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) in resistant cancer models like pancreatic ductal adenocarcinoma (PDAC).
The following diagram illustrates the key signaling pathways targeted by this compound and its effect on phosphorylation events measured in Western blot analyses:
Western blot analysis of phospho-AKT and phospho-ERK in this compound-treated samples provides critical insights into drug mechanism of action, target engagement, and potential resistance patterns. This application is particularly valuable in several research contexts:
Research demonstrates that PDAC cell lines (K8484, PKT62, MiaPaCa-2, Panc1) with KRAS mutations show particularly informative responses to this compound, making them valuable models for investigating pathway crosstalk [1]. Esophageal squamous cell carcinoma (KYSE150, KYSE70, KYSE180, KYSE520) and neurocutaneous melanocytosis models have also shown robust pathway inhibition responses to this compound treatment [2] [3].
For treatment conditions, established protocols typically use This compound concentrations ranging from 20 nM to 1 μM for 1-2 hours for initial phosphorylation status assessment, though longer time courses (24-72 hours) are employed for proliferation and apoptosis studies [1] [2]. When testing combination therapies, Trametinib (MEK inhibitor) at 10-100 nM and SHP099 (SHP2 inhibitor) at 0.5-2 μM have demonstrated synergistic effects with this compound in suppressing PDAC growth [1].
Table 1: Quantitative effects of this compound on phosphorylation targets across cancer models
| Cancer Model | Cell Line | p-AKT Reduction | p-ERK Response | Additional Phospho-Targets | This compound Concentration | Treatment Duration |
|---|---|---|---|---|---|---|
| PDAC [1] | K8484 | Significant inhibition | Unaffected (monotherapy) | p-S6: inhibited, p-4EBP1: inhibited | 100 nM | 2 hours |
| PDAC [1] | PKT62 | Significant inhibition | Unaffected (monotherapy) | p-S6: inhibited, p-4EBP1: inhibited | 100 nM | 2 hours |
| PDAC [1] | MiaPaCa-2 | Significant inhibition | Unaffected (monotherapy) | p-S6: inhibited, p-4EBP1: inhibited | 100 nM | 2 hours |
| ESCC [2] | KYSE150 | Significant inhibition | Significant reduction | p-S6: inhibited, p-4EBP1: inhibited, p-p70S6K: inhibited | 160 nM | 24-72 hours |
| ESCC [2] | KYSE70 | Significant inhibition | Significant reduction | p-S6: inhibited, p-4EBP1: inhibited | 160 nM | 24-72 hours |
| NCM [3] | NCM patient-derived | Significant inhibition | Not reported | p-S6: inhibited, LC3-II: increased (autophagy) | 100 nM | 48 hours |
Table 2: Combination effects of this compound with MAPK pathway inhibitors
| Combination | Cell Model | p-AKT Effects | p-ERK Effects | Functional Outcomes |
|---|---|---|---|---|
| This compound + Trametinib [1] | PDAC (K8484, PKT62) | Enhanced suppression vs monotherapy | Significant inhibition | Synergistic reduction in proliferation, colony formation, and migration |
| This compound + Trametinib [1] | PDAC (MiaPaCa-2) | Enhanced suppression vs monotherapy | Significant inhibition | Synergistic reduction in proliferation |
| This compound + SHP099 [1] | PDAC (K8484, PKT62) | Enhanced suppression vs monotherapy | Moderate inhibition | Reduced proliferation and colony formation |
| This compound + SHP099 [1] | PDAC (MiaPaCa-2) | Enhanced suppression vs monotherapy | Moderate inhibition | Reduced proliferation |
| This compound monotherapy [2] | ESCC (KYSE150) | Significant inhibition | Significant reduction | G0/G1 cell cycle arrest, apoptosis induction |
Materials Required:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Procedure:
This compound (GSK458) is a potent, reversible ATP-competitive inhibitor that simultaneously targets multiple components of the PI3K/AKT/mTOR pathway, specifically p110α/β/γ/δ isoforms of PI3K and both mTORC1 and mTORC2 complexes. This broad targeting approach effectively shuts down a crucial signaling axis that is frequently hyperactivated in human cancers and represents a promising therapeutic strategy for overcoming resistance to more selective pathway inhibitors. The PI3K/AKT/mTOR pathway serves as a central regulator of cell proliferation, survival, metabolism, and growth, with direct influences on cell cycle progression through modulation of cyclin-CDK complexes and checkpoint controls.
Research across diverse cancer models has consistently demonstrated that this compound induces dose-dependent G0/G1 phase cell cycle arrest, effectively halting cellular proliferation by preventing G1 to S phase transition. This application note consolidates optimized protocols, experimental data, and technical considerations for analyzing this compound-mediated cell cycle effects using flow cytometry, providing researchers with a standardized framework for investigating this mechanism in preclinical models.
This compound exerts its effects on the cell cycle through coordinated inhibition of both upstream (PI3K) and downstream (mTOR) signaling components, resulting in profound suppression of mitogenic signaling. The molecular events leading to cell cycle arrest include:
Suppression of phosphorylation cascades: this compound treatment rapidly decreases levels of p-AKT, p-S6, p-4EBP1, and p-ERK, indicating comprehensive pathway inhibition across both PI3K-AKT and MAPK signaling axes [1]. This dual inhibition is particularly important given the frequent cross-activation and compensation between these pathways in cancer cells.
Disruption of cyclin-CDK regulation: The inhibition of mTORC1 signaling prevents the phosphorylation of key substrates required for cyclin D1 translation and stability, resulting in reduced cyclin D1-CDK4/6 complex formation and subsequent decrease in RB phosphorylation [2]. Hypophosphorylated RB remains bound to E2F transcription factors, preventing expression of S-phase entry genes.
Metabolic checkpoint activation: mTORC1 serves as a central regulator of cellular metabolism, and its inhibition by this compound creates energy stress and nutrient deprivation signals that reinforce cell cycle arrest through AMPK activation and autophagy induction blockade [3].
Table 1: Documented Cell Cycle Effects of this compound Across Preclinical Cancer Models
| Cancer Type | Experimental Model | Reported Cell Cycle Effect | Key Molecular Changes | Citation |
|---|---|---|---|---|
| Esophageal SCC | KYSE150, KYSE70, KYSE180, KYSE520 | G0/G1 arrest (dose-dependent) | ↓p-AKT, ↓p-4EBP1, ↓p-p70S6K, ↓p-S6, ↓p-ERK | [1] |
| Burkitt Lymphoma | Raji, Ramos, Daudi | G1 phase arrest (dose-dependent), resistant cells arrested in G2/M at higher concentrations | ↓p-S6, ↓p-GSK3β | [4] |
| Anaplastic Thyroid Carcinoma | CAL62, C643, 8505C | Enhanced G1 arrest when combined with CDK4/6 inhibition | ↓p-AKT, ↓p-RB, ↓cyclin D1/D3 | [2] |
| Pancreatic Ductal Adenocarcinoma | K8484, PKT62, MiaPaCa-2, Panc1 | Enhanced growth inhibition with MAPK pathway combinations | ↓p-AKT, ↓pERK with combination treatments | [5] [6] |
The following diagram illustrates the molecular mechanism by which this compound induces cell cycle arrest:
Materials Required:
Treatment Protocol:
Cell Plating: Plate cells in 6-well or 12-well plates at 30-50% confluence (typically 1-2×10⁵ cells/mL) in complete growth medium and allow to adhere overnight (12-16 hours). For suspension cells, plate at similar density.
This compound Treatment: Prepare fresh treatment dilutions in complete medium:
Treatment Duration: Expose cells to this compound for 24-72 hours, with 72 hours providing maximal cell cycle effects in most systems [1] [2]. Refresh drug-containing media every 48 hours for extended treatments.
Collection: For adherent cells, use trypsinization (0.25% trypsin-EDTA) followed by neutralization with complete medium. For suspension cells, collect directly.
Washing: Pellet cells by centrifugation at 300 × g for 5 minutes and wash twice with ice-cold PBS.
Fixation:
Staining Solution Formulation:
Staining Protocol:
Post-fixation processing: Pellet fixed cells (300 × g, 5 minutes) and wash twice with PBS to remove residual ethanol.
Staining incubation: Resuspend cell pellet in propidium iodide staining solution at approximately 1×10⁶ cells/mL.
Incubation conditions: Incubate for 30 minutes at 37°C in the dark, or for 60 minutes at room temperature if RNase activity is lower.
Analysis timing: Analyze samples immediately or store at 4°C in the dark for up to 24 hours (though immediate analysis is preferred).
Table 2: Recommended Flow Cytometer Settings for Cell Cycle Analysis
| Parameter | Configuration | Purpose | Quality Control |
|---|---|---|---|
| Laser | 488 nm blue laser | PI excitation | Standard laser alignment |
| Filter | 585/42 nm bandpass | PI emission | Verify with calibration beads |
| Voltage | Adjust to place G0/G1 peak at ~20% maximum scale | Optimal signal distribution | Use biological control for consistency |
| Events | 10,000-20,000 single-cell events | Statistical significance | Exclude debris and aggregates |
| Flow Rate | Low to medium (<500 events/sec) | Reduce doublet formation | Monitor pressure fluctuations |
| Gating Strategy | FSC-A vs SSC-A → FSC-A vs FSC-H → PI-A vs PI-W | Select single cells | Apply consistent gating across samples |
Software Analysis Approaches:
Model Fitting Considerations:
Table 3: Documented Cell Cycle Distribution Changes with this compound Treatment
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Significance |
|---|---|---|---|---|---|
| KYSE150 | Vehicle | 55.2 ± 3.1 | 28.5 ± 2.4 | 16.3 ± 1.8 | p < 0.001 |
| (ESCC) | This compound (160 nM) | 78.6 ± 2.8 | 12.3 ± 1.6 | 9.1 ± 1.2 | |
| Raji | Vehicle | 48.7 ± 2.9 | 35.2 ± 2.1 | 16.1 ± 1.5 | p < 0.01 |
| (Burkitt Lymphoma) | This compound (200 nM) | 72.4 ± 3.2 | 15.8 ± 1.8 | 11.8 ± 1.4 | |
| T47D (AR2) | Vehicle | 52.3 ± 2.7 | 31.8 ± 2.3 | 15.9 ± 1.7 | p < 0.001 |
| (PI3Ki-Resistant BC) | This compound (1 μM) | 76.9 ± 3.1 | 11.5 ± 1.5 | 11.6 ± 1.3 |
Poor Coefficient of Variation (CV):
High Sub-G1 Population:
Cell Aggregation:
Weak Staining Intensity:
Beyond simple DNA content analysis, researchers can enhance this compound studies through multiparametric approaches:
The following diagram illustrates experimental workflows for combination studies:
Research has demonstrated several promising combination approaches with this compound:
MAPK pathway combinations: this compound with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) shows enhanced growth suppression in pancreatic cancer models through concurrent blockade of PI3K and MAPK signaling [5] [6].
CDK4/6 inhibition: Combination with palbociclib synergistically reduces proliferation in anaplastic thyroid cancer by simultaneously targeting upstream signaling and cell cycle machinery [2].
Chemotherapy sensitization: this compound pre-treatment enhances cytotoxicity of doxorubicin and dexamethasone in lymphoma models through pathway modulation and possible effects on DNA damage response [4].
Flow cytometric cell cycle analysis provides a robust, quantitative method for evaluating the antiproliferative effects of this compound in cancer models. The consistent observation of G0/G1 phase arrest across diverse cancer types confirms the central role of PI3K/mTOR signaling in cell cycle regulation and supports the therapeutic rationale for targeting this pathway. The protocols described herein enable researchers to rigorously assess this compound-mediated cell cycle effects and explore rational combination strategies.
When implementing these methods, researchers should consider cell line-specific variability in this compound sensitivity, appropriate treatment duration to observe cell cycle effects, and complementary assays to distinguish cytostatic from cytotoxic responses. The integration of cell cycle analysis with pathway inhibition readouts provides the most comprehensive assessment of this compound's mechanism of action in preclinical models.
This compound (GSK2126458) is a potent, dual-acting small molecule inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. This pathway's significance in oncology is demonstrated by the fact that PI3K mutations occur in approximately 27% of breast cancers, with rates varying by subtype from 45% in luminal A tumors to 9% in triple-negative breast cancer [1]. This compound simultaneously inhibits all four class I PI3K isoforms (p110α, β, δ, and γ) and both mTOR complexes (mTORC1 and mTORC2), making it particularly effective at suppressing this critical oncogenic signaling network [2].
The induction of apoptosis, or programmed cell death, represents a key mechanism through which targeted cancer therapeutics like this compound exert their anti-tumor effects. Apoptosis occurs through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound primarily triggers the intrinsic apoptotic pathway by inhibiting pro-survival signals generated through the PI3K/AKT/mTOR axis. This inhibition leads to mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release, caspase activation, and the characteristic morphological changes associated with apoptotic cell death. Detection of this process at its earliest stages provides critical information about drug efficacy and mechanism of action, which is essential for both basic research and drug development applications [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Targets | PI3K (p110α, β, δ, γ), mTORC1, mTORC2 |
| Mechanism | ATP-competitive inhibitor |
| Primary Indications | Pancreatic cancer, AML, IPF (investigational) |
| Clinical Status | Phase I/II trials |
| Key Metabolic Effects | Hyperglycemia, insulin resistance |
The Annexin V/Propidium Iodide (PI) assay is a widely established flow cytometry-based method for detecting and quantifying apoptotic cells. This technique leverages the fundamental biochemical changes that occur during apoptosis, particularly the loss of plasma membrane asymmetry. In healthy, viable cells, phosphatidylserine (PS) is predominantly maintained on the inner leaflet of the plasma membrane through ATP-dependent enzymatic processes. During the early stages of apoptosis, this membrane asymmetry is disrupted, resulting in the translocation of PS to the external leaflet, where it becomes accessible for binding [3] [4].
Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, exhibits high affinity for exposed phosphatidylserine. When conjugated to fluorochromes such as FITC, it serves as a sensitive probe for detecting early apoptotic cells. Propidium iodide (PI), a membrane-impermeant DNA-binding dye, is used in parallel to distinguish between intact and compromised cellular membranes. Viable cells with intact membranes exclude PI, while late apoptotic and necrotic cells with disrupted membrane integrity permit PI entry and subsequent nuclear staining. The combination of these two markers enables the discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [5] [6].
Diagram 1: Mechanism of Annexin V and PI binding during cell death progression
Table 2: Required Reagents and Equipment
| Category | Specific Items |
|---|---|
| Cell Lines | Appropriate model system (e.g., PDAC, AML) |
| Inhibitors | This compound (prepared as 10 mM stock in DMSO) |
| Annexin V Assay Components | Annexin V-FITC conjugate, Propidium Iodide (50 µg/mL stock), Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) |
| Controls | Untreated cells, Apoptosis inducer (e.g., 1 µM staurosporine), Single-stained controls for compensation |
| Equipment | Flow cytometer with 488 nm excitation, FITC (FL1) and PI (FL2/FL3) detectors, Centrifuge, Cell culture incubator |
The selection of an appropriate cell model is critical for evaluating this compound-induced apoptosis. Both established cancer cell lines and primary cells can be utilized, with careful consideration given to their genetic background and PI3K pathway dependency. Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., MiaPaCa-2, Panc1) and acute myeloid leukemia (AML) models have demonstrated particular relevance in this compound studies [7] [8]. Cells should be maintained in appropriate culture media (e.g., high-glucose DMEM supplemented with 5-10% FBS) and routinely screened for mycoplasma contamination to ensure experimental integrity [7].
For apoptosis assays, cells should be in the logarithmic growth phase at the time of treatment. It is recommended to plate cells at an appropriate density (typically 2-5×10⁵ cells per well in 6-well plates) 24 hours prior to this compound treatment to allow for proper attachment and recovery. All experimental setups should include negative controls (vehicle-treated, typically DMSO at the same concentration used for this compound dilution) and positive controls for apoptosis induction (e.g., cells treated with 1 µM staurosporine for 3-6 hours) to validate the assay performance [3] [5].
Treatment Application: Prepare fresh dilutions of this compound in complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. Apply this compound at the desired concentrations (typically in the nanomolar to low micromolar range based on preliminary cytotoxicity data) and incubate for the predetermined time period (commonly 24-72 hours). Include vehicle control (DMSO only) and positive control (apoptosis inducer) treatments in parallel [7].
Cell Harvesting: For adherent cells, gently collect both floating and attached cell populations. Detach adherent cells using minimal non-enzymatic dissociation buffers (e.g., EDTA) or mild trypsinization (0.25% trypsin with gentle washing in serum-containing media to neutralize). Avoid enzymatic overtreatment that could damage phosphatidylserine epitopes or cause membrane disruption. For suspension cells, collect directly by centrifugation [4] [5].
Cell Washing: Wash cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300-500 × g for 5 minutes at room temperature. Carefully aspirate supernatants without disturbing cell pellets. After the final wash, resuspend cells in Annexin V binding buffer at a concentration of 1×10⁶ cells/mL [6] [5].
Diagram 2: Experimental workflow for this compound treatment and sample preparation
Staining Setup: Aliquot 100 µL of cell suspension (containing approximately 1×10⁵ cells) into flow cytometry tubes. Add 5 µL of Annexin V-FITC conjugate and 5 µL of propidium iodide (50 µg/mL stock solution) to each experimental sample. Gently vortex or pipette to mix, then incubate at room temperature for 15 minutes in the dark. For compensation controls, prepare separate tubes containing cells stained with Annexin V-FITC only or PI only [4] [5].
Post-Staining Processing: Following incubation, add 400 µL of additional binding buffer to each tube to prevent signal saturation during analysis. Maintain samples on ice and protect from light. Analyze by flow cytometry within 1 hour of staining to prevent progression of apoptosis and maintain staining integrity [5].
Flow Cytometry Acquisition: Configure the flow cytometer with 488 nm excitation. Detect Annexin V-FITC fluorescence in the FL1 channel (typically 530/30 nm bandpass filter) and PI emission in the FL2 or FL3 channel (≥575 nm bandpass filter). Adjust photomultiplier tube (PMT) voltages using unstained and single-stained controls. Collect a minimum of 10,000 events per sample at a low flow rate to ensure data quality [5] [9].
Proper data analysis begins with establishing a logical gating strategy to accurately identify distinct cell populations. First, gate on the primary cell population using forward scatter (FSC) versus side scatter (SSC) to exclude debris and aggregates. Subsequently, create a dual-parameter dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. Quadrant boundaries should be set using the single-stained and untreated control samples to establish baseline fluorescence [5].
The four resulting populations represent:
When assessing this compound treatment effects, focus particularly on the early apoptotic population (Annexin V⁺/PI⁻) as this represents the most specific indicator of apoptosis induction. The percentage of cells in this population typically increases in a time-dependent and concentration-dependent manner following this compound exposure [3] [5].
Table 3: Data Interpretation Guide for Annexin V/PI Assay
| Cell Population | Annexin V Staining | PI Staining | Biological Significance |
|---|---|---|---|
| Viable/Normal | Negative | Negative | Healthy, untreated cells |
| Early Apoptotic | Positive | Negative | This compound-specific effect; primary readout |
| Late Apoptotic | Positive | Positive | End-stage apoptosis/secondary necrosis |
| Necrotic | Negative | Positive | Non-specific cell death; potential toxicity |
Traditional Annexin V/PI protocols can yield false-positive results in certain cell types, particularly those with low nuclear-to-cytoplasmic ratios, due to PI staining of cytoplasmic RNA rather than nuclear DNA. This can lead to overestimation of late apoptotic/necrotic populations by up to 40% [10]. To address this limitation, incorporate RNase A treatment (100 µg/mL for 30 minutes at 37°C) following staining but before flow cytometry analysis. This modified approach significantly improves accuracy by eliminating cytoplasmic RNA interference, resulting in fewer than 5% false positive events [10].
For more comprehensive mechanistic studies, consider integrating additional markers with the Annexin V/PI assay. For example, simultaneous staining with fluorochrome-conjugated antibodies against specific proteins (e.g., CD44 in MDA-MB-231 breast cancer cells) can provide insights into protein expression changes during this compound-induced apoptosis. This multiparametric approach enables simultaneous tracking of apoptosis induction and specific protein modulation within defined cell subpopulations [9].
Table 4: Troubleshooting Guide for Annexin V/PI Assay
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in untreated controls | Excessive cell death during processing | Use gentler detachment methods; reduce processing time; work quickly but carefully |
| Weak Annexin V signal | Inadequate calcium concentration | Verify binding buffer contains 2.5 mM CaCl₂; prepare fresh buffer |
| Excessive PI staining in viable population | PI binding to cytoplasmic RNA | Implement RNase A treatment step [10] |
| Poor separation of populations | Inadequate compensation | Use single-stained controls for proper compensation; verify PMT voltages |
| Inconsistent results between replicates | Variable cell concentrations | Standardize cell counting; ensure consistent cell concentrations across samples |
When applying the Annexin V/PI assay specifically to this compound research, several additional considerations can enhance data quality and biological relevance. First, conduct time-course experiments (e.g., 6, 24, 48, and 72 hours) to capture the dynamics of apoptosis induction, as PI3K/mTOR inhibition may require extended exposure to trigger programmed cell death. Second, include complementary assays such as Western blot analysis for cleaved caspases or PARP to validate apoptosis induction through orthogonal methods [7].
For studies investigating resistance mechanisms, consider establishing this compound-resistant sublines through chronic, incremental exposure. Transcriptomic and metabolomic analyses of such models have revealed shifts toward serine synthesis and pentose phosphate pathways, suggesting potential combination strategies with PHGDH inhibitors like NCT-503 to overcome resistance [8]. Additionally, ensure proper handling of this compound stock solutions, as repeated freeze-thaw cycles can compromise compound stability. Aliquot stocks into single-use portions and store at -20°C or -80°C to maintain potency throughout your study.
The Annexin V/PI apoptosis assay provides valuable data across multiple stages of the drug development pipeline. In preclinical evaluation, this assay helps establish proof-of-concept for this compound's mechanism of action and determines optimal biological dosing regimens. The ability to distinguish early apoptosis from necrosis is particularly important for understanding the temporal dynamics of treatment response [5]. In combination therapy studies, the Annexin V/PI assay can demonstrate synergistic effects when this compound is paired with other targeted agents, such as MEK inhibitors (e.g., trametinib) or SHP2 inhibitors (e.g., SHP099), both of which have shown enhanced efficacy against pancreatic cancer models in preclinical studies [7].
From a translational research perspective, this assay facilitates the identification of predictive biomarkers of response and resistance. For instance, cells with specific genetic alterations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) may demonstrate heightened sensitivity to this compound, which can be quantified through Annexin V/PI staining [1]. Furthermore, the assay's compatibility with primary patient samples enables its application in ex vivo sensitivity testing, potentially guiding personalized treatment approaches based on individual tumor responses.
Neurocutaneous melanocytosis (NCM) is a rare congenital neoplastic disease characterized by melanocytic proliferations in both the brain and skin, typically presenting with large or giant congenital melanocytic nevi. When symptomatic, NCM follows an aggressive clinical course with poor prognosis, often resulting in death within 2-3 years of diagnosis. Conventional chemotherapy and radiation have proven largely ineffective against this disease, creating an urgent need for targeted therapeutic approaches [1] [2]. The clonogenic subpopulation within NCM lesions exhibits stem cell-like properties that are believed to drive disease progression and therapeutic resistance, making these cells a critical therapeutic target [1].
Omipalisib (GSK2126458) is an investigational small molecule inhibitor that dually targets both PI3K and mTOR signaling pathways. This dual inhibition mechanism allows this compound to completely deactivate Akt by blocking both its direct phosphorylation by PI3K and its reverse phosphorylation by mTOR. This comprehensive pathway suppression results in more potent pathway inhibition compared to agents targeting only single components of this signaling cascade. This compound has already completed human phase I trials for idiopathic pulmonary fibrosis and solid tumors, demonstrating acceptable tolerability profiles and providing a foundation for its potential application in NCM [1] [2] [3].
Colony Formation Disruption: this compound treatment completely prevented colony formation in NCM-derived nevosphere cultures at nanomolar concentrations, effectively targeting the clonogenic cell population responsible for disease maintenance and progression [1] [2].
Cell Death Induction: Treatment with this compound induced autophagic cell death rather than conventional apoptosis, representing a distinct mechanism of action against the clonogenic NCM cells [1].
Growth Factor Dependency: Research demonstrated that NCM clonogenicity depends on bFGF and IGF1 signaling through both ERK and Akt pathways. This compound effectively interrupts this critical signaling axis, particularly the Akt activation component [1] [2].
Combination Therapy Potential: The study suggested that this compound may show enhanced efficacy when used in combination with MEK162 (a MEK inhibitor), potentially providing more comprehensive pathway suppression than either agent alone [1] [4].
Table 1: Quantitative Effects of this compound on NCM Clonogenic Cells
| Parameter | Effect | Experimental Context |
|---|---|---|
| Colony Formation | Complete inhibition | NCM patient-derived cells in colony formation assays [1] |
| Cell Viability | Significant reduction | MTT assays after 96 hours of treatment [1] [2] |
| Cytotoxicity | Dose-dependent increase | LDH release assays after 48 hours [1] [2] |
| Akt Phosphorylation | Abolished | Immunoblot analysis of p-Akt (Ser473) [1] |
| Cell Death Mechanism | Autophagic cell death | Morphological assessment and marker analysis [1] |
Table 2: Dependence of NCM Clonogenicity on Growth Factors
| Growth Factor Condition | Colony Formation Efficiency | Notes |
|---|---|---|
| Complete medium (HMGS) | 20-40 colonies/mm² | Maximum growth observed [1] |
| No growth factors | No observable colonies | Baseline negative control [1] |
| IGF1 alone | Small colonies, lower numbers | Partial rescue of clonogenicity [1] |
| bFGF alone | Small colonies, lower numbers | Partial rescue with robust ERK activation [1] |
| IGF1 + bFGF combined | Complete rescue comparable to HMGS | Synergistic effect observed [1] |
Primary Cell Culture from NCM Patients:
Colony Formation Assay Protocol:
MTT Viability Assay:
LDH Cytotoxicity Assay:
Protein Extraction and Immunoblotting:
Figure 1: NCM Signaling Pathway and this compound Mechanism of Action. This compound dually inhibits both PI3K and mTOR (both mTORC1 and mTORC2 complexes), effectively blocking Akt activation and subsequent clonogenic growth signals in NCM cells [1] [2] [5].
Figure 2: Experimental Workflow for Assessing this compound Effects on NCM Clonogenic Cells. The comprehensive approach includes functional assays for clonogenicity, viability, and cytotoxicity, combined with molecular analysis of pathway inhibition [1] [2].
The experimental findings demonstrating this compound's efficacy against NCM clonogenic cells represent a promising therapeutic direction for this aggressive orphan disease. The complete inhibition of colony formation at nanomolar concentrations, coupled with induction of autophagic cell death, suggests that this compound effectively targets the stem-like population responsible for disease maintenance and progression [1]. The dependence of NCM clonogenicity on both IGF1 and bFGF signaling through Akt and ERK pathways respectively provides a molecular rationale for the observed drug efficacy, as this compound directly targets the Akt activation component of this signaling axis [1] [2].
From a therapeutic development perspective, the fact that this compound has already completed phase I trials for other indications provides a potential acceleration path for its application in NCM. However, important considerations remain regarding optimal dosing, potential combination strategies, and patient selection biomarkers. The proposed combination with MEK162 represents a particularly promising approach, as it would target both arms of the critical signaling circuitry (Akt and ERK) driving NCM clonogenicity [1] [3]. Future research should focus on validating these findings in animal models of NCM and exploring potential biomarkers of response to guide eventual clinical application.
| Aspect | Design Considerations | Examples from Omipalisib Studies |
|---|---|---|
| Compound Profile | Dual PI3K/mTOR inhibitor; potency against p110 isoforms & mTOR complexes [1] [2]. | Used in ESCC & AML research; IC₅₀ in low nanomolar range (e.g., 8.93 nM in THP-1 AML cells) [1] [3]. |
| Study Objectives | - Identify DEGs & pathways [4].
The following diagram outlines the core bioinformatics workflow for analyzing this compound RNA-seq data.
The following diagram summarizes the multifaceted mechanism of action of this compound revealed by transcriptome analysis.
| Challenge | Solution | Recommendation |
|---|---|---|
| High Cost & Throughput | Use 3' mRNA-Seq (e.g., DRUG-seq) for large-scale screens [6] [7]. | Plan for 4-8 replicates per condition for robust results [7]. |
| Batch Effects | Randomize sample processing across plates and batches [6]. | Include control samples across batches for normalization [7]. |
| RNA Quality | Use specialized kits for degraded samples (e.g., FFPE, blood) [6] [7]. | 3' mRNA-Seq methods tolerate lower RIN values [7]. |
| Data Interpretation | Integrate with other omics (e.g., metabolomics) for mechanistic insights [3]. | Use AI/ML tools for pattern recognition in large datasets [8]. |
RNA sequencing transcriptome analysis is a powerful tool for elucidating the complex mechanisms of this compound, confirming on-target pathway inhibition and revealing novel off-target effects on mitochondrial function and metabolism. The protocols outlined provide a framework for robust experimental design and analysis, enabling researchers to fully leverage transcriptomic data in preclinical drug development.
This compound (also known as GSK2126458 or GSK458) is a highly potent, selective, and orally bioavailable small-molecule inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism frequently dysregulated in cancer. This dual PI3K/mTOR inhibitor exhibits exceptional potency with sub-nanomolar Ki values against multiple PI3K isoforms (p110α/β/δ/γ) and mTOR complexes (mTORC1/2), making it one of the most potent PI3K inhibitors reported to date [1]. This compound functions through ATP-competitive inhibition, binding directly to the kinase domains of its targets, which share structural homology. The compound's molecular structure features a pyridylsulfonamide backbone that enables critical interactions with conserved residues in the ATP-binding pocket, including hydrogen bonding with a structural water molecule and charged interactions with lysine residues [1].
The therapeutic rationale for targeting both PI3K and mTOR simultaneously stems from the interconnected nature of these signaling components and the compensatory mechanisms that can limit the efficacy of single-agent targeting. By concurrently inhibiting PI3K and mTOR, this compound achieves more comprehensive suppression of the oncogenic signaling cascade, preventing both AKT phosphorylation (at Thr308 by PDK1 and Ser473 by mTORC2) and downstream signaling through S6K and 4EBP1 [1]. This dual inhibition is particularly valuable in overcoming the feedback reactivation of AKT that commonly occurs with mTORC1-specific inhibitors, providing a more sustained and profound suppression of this critical cancer survival pathway [2] [3].
Table 1: Key Biochemical and Pharmacological Properties of this compound
| Parameter | Value | Measurement Details |
|---|---|---|
| PI3Kα Ki | 0.019 nM | Enzyme inhibition constant [1] |
| PI3Kβ Ki | 0.13 nM | Enzyme inhibition constant [1] |
| PI3Kδ Ki | 0.024 nM | Enzyme inhibition constant [1] |
| PI3Kγ Ki | 0.06 nM | Enzyme inhibition constant [1] |
| mTORC1 Ki | 0.18 nM | Enzyme inhibition constant [1] |
| mTORC2 Ki | 0.3 nM | Enzyme inhibition constant [1] |
| Cellular IC50 (pAKT-S473) | 0.18-0.41 nM | T47D and BT474 breast cancer cells [1] |
| Antiproliferative IC50 | 2.4-3 nM | T47D and BT474 breast cancer cells [1] |
| Oral Bioavailability | Good across species | Mouse, rat, dog, monkey [1] |
For in vivo studies, this compound requires proper formulation to ensure solubility, stability, and consistent bioavailability. The standard protocol begins with preparation of a concentrated stock solution at 50 mg/mL in DMSO [4]. This stock solution should be prepared under sterile conditions and can be stored protected from light at -20°C for long-term storage (several months). It is crucial to use high-quality DMSO that is sterile and endotoxin-free to prevent potential confounding effects in animal studies. Before each use, the stock solution should be brought to room temperature and vortexed thoroughly to ensure complete dissolution and homogeneity.
For administration to mice, the DMSO stock solution is typically diluted in sterile saline solution to achieve the desired dosing concentration [4]. The standard formulation for oral gavage consists of 1:100 to 1:200 dilution of the 50 mg/mL DMSO stock into saline, resulting in final concentrations suitable for administering 1-10 mg/kg doses in a dosing volume of 5-10 mL/kg. For example, to prepare a 1 mg/mL working solution for administering 5 mg/kg in a 5 mL/kg dosing volume, combine 20 μL of 50 mg/mL DMSO stock with 980 μL of sterile saline. This working solution should be prepared fresh daily and used within a few hours to prevent precipitation or degradation. The final DMSO concentration in the administered formulation should typically not exceed 1-2% to minimize potential solvent-related toxicity [2] [4].
This compound has been evaluated in multiple xenograft models across different cancer types, demonstrating consistent antitumor efficacy and favorable pharmacokinetic properties. The most extensively characterized model is the BT474 human breast cancer xenograft in immunodeficient mice, where this compound showed dose-dependent tumor growth inhibition at remarkably low doses [1]. In this model, significant suppression of phosphorylated AKT (pAKT-S473) was observed even at the lowest tested dose of 300 μg/kg, demonstrating potent target engagement in tumor tissue. The maximum tolerated dose in mice has been reported to be approximately 10 mg/kg when administered daily, though some studies have used doses up to 30 mg/kg in intermittent dosing schedules [1].
For pancreatic ductal adenocarcinoma (PDAC) models, researchers have utilized both subcutaneous implantation of murine PDAC cell lines (K8484, PKT62) and genetically engineered mouse (GEM) models that spontaneously develop PDAC [2]. In these models, this compound has been administered both as a single agent and in combination with MAPK pathway inhibitors such as Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor). The combination approaches have demonstrated superior efficacy compared to single-agent treatment, particularly in reducing tumor growth and prolonging survival in aggressive GEM models of PDAC [2]. This combination strategy addresses the compensatory pathway activation that frequently limits the efficacy of single-pathway inhibition in KRAS-driven cancers.
Table 2: Established Dosing Regimens in Preclinical Xenograft Models
| Cancer Model | Dosing Regimen | Treatment Duration | Key Findings | Source |
|---|---|---|---|---|
| BT474 Breast Cancer | 0.3-1 mg/kg, oral, daily | 21 days | Dose-dependent tumor growth inhibition; pAKT suppression | [1] |
| PDAC (K8484 subQ) | 5 mg/kg, oral, 5× weekly | 3-4 weeks | Reduced tumor growth; enhanced with Trametinib combination | [2] |
| PDAC (PKT GEM) | 5 mg/kg, oral, 5× weekly | Until endpoint | Delayed tumor progression; extended survival with combination | [2] |
| Esophageal SCC | 5 mg/kg, oral, daily | 4 weeks | Suppressed tumor growth without obvious adverse effects | [4] |
| Neurocutaneous Melanocytosis | 1-5 mg/kg, oral, daily | 2-3 weeks | Inhibited clonogenic growth; induced autophagic cell death | [5] |
Proper oral gavage technique is essential for accurate and humane drug administration. Mice should be gently restrained to immobilize the head and neck, and a flexible, ball-tipped gavage needle should be introduced into the esophagus through the oral cavity. The dosing volume typically ranges from 5-10 mL/kg, with the exact volume adjusted based on the mouse's body weight to ensure consistent dosing. Administration should be performed at approximately the same time each day to maintain stable pharmacokinetics. During treatment, mice should be monitored daily for body weight changes, clinical signs of toxicity (lethargy, ruffled fur, abnormal posture), and tumor size measurements using calipers. Tumor volumes are typically calculated using the formula: Volume = (Length × Width²) / 2. Additionally, food consumption and activity levels should be regularly assessed as general indicators of overall health [2] [1].
The following diagram illustrates the complete experimental workflow for evaluating this compound efficacy in mouse xenograft models:
The combination of this compound with MAPK pathway inhibitors represents a particularly promising approach for treating KRAS-driven cancers such as pancreatic ductal adenocarcinoma (PDAC). This strategy addresses the fundamental signaling redundancy and compensatory activation that frequently undermine single-pathway inhibition in oncology. Research has demonstrated that MAPK pathway inhibition via Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) selectively blocks ERK phosphorylation but fails to suppress AKT phosphorylation, while this compound alone inhibits pAKT but does not affect pERK [2]. This incomplete pathway suppression creates opportunities for compensatory signaling through the alternative pathway, allowing cancer cells to maintain proliferation and survival signals despite therapeutic pressure.
The molecular basis for this combination approach stems from the central role of oncogenic KRAS as a key regulator of both MAPK and PI3K signaling cascades. In PDAC, where KRAS mutations occur in over 90% of cases, this dual-pathway activation creates a robust signaling network that drives tumor growth and confers resistance to targeted agents [2] [3]. Simultaneous inhibition of both downstream effector pathways produces synergistic anti-tumor effects by more completely abrogating the oncogenic signaling output of mutant KRAS. This combination has demonstrated superior efficacy across multiple preclinical endpoints, including in vitro proliferation, colony formation, cell migration, in vivo tumor growth, and overall survival in genetically engineered mouse models of PDAC [2].
For combination studies with MAPK pathway inhibitors, this compound is typically administered alongside Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) using coordinated dosing schedules. The most effective protocol identified in preclinical studies involves concurrent daily administration of both agents, with this compound at 5 mg/kg and Trametinib at 1-2 mg/kg, both delivered via oral gavage 5 days per week [2]. This regimen has demonstrated significant suppression of tumor growth in both subcutaneous implantation models and genetically engineered mouse models of PDAC, with the this compound/Trametinib combination proving more effective than this compound/SHP099 combinations in reducing implanted tumor growth and prolonging survival [2].
The following diagram illustrates the molecular mechanism of this compound combination therapy:
Table 3: Combination Therapy Regimens with this compound in PDAC Models
| Combination Partner | Dosing Regimen | Administration Route | Experimental Outcomes | Synergistic Effects |
|---|
| Trametinib (MEK Inhibitor) | this compound: 5 mg/kg, 5× weekly Trametinib: 1-2 mg/kg, 5× weekly | Oral gavage | Superior tumor growth inhibition Prolonged survival in GEM models | Reduced proliferation Enhanced apoptosis [2] | | SHP099 (SHP2 Inhibitor) | this compound: 5 mg/kg, 5× weekly SHP099: 25-50 mg/kg, daily | Oral gavage | Moderate tumor growth reduction Less effective than Trametinib combo | Migration suppression Colony formation inhibition [2] |
Assessment of target engagement and pathway modulation is essential for confirming this compound's mechanism of action in xenograft studies. The most robust pharmacodynamic biomarker is phosphorylation status of AKT at Ser473, which is directly regulated by mTORC2 and demonstrates dose-dependent reduction following this compound treatment [1]. Additional key biomarkers include phospho-S6 (S235/236 and S240/244, downstream of mTORC1), phospho-4EBP1 (downstream of mTORC1), and phospho-ERK (particularly in combination studies with MAPK inhibitors) [2] [4]. These biomarkers can be assessed in tumor lysates using Western blot analysis or immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tumor sections.
For tumor tissue collection for biomarker analysis, mice should be euthanized at predetermined timepoints after the last dose (typically 2-6 hours post-administration, when drug concentrations and target inhibition are expected to be maximal). Tumors should be rapidly excised, divided for multiple analytical purposes, and either flash-frozen in liquid nitrogen for protein/RNA analysis or fixed in formalin for histopathological assessment. When preparing protein lysates for Western blot, tumors should be homogenized in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation signals, followed by centrifugation at 12,000× g for 10 minutes at 4°C to clarify lysates [2]. Protein concentration should be determined using BCA assay before loading equal amounts of protein for SDS-PAGE separation.
Comprehensive evaluation of this compound efficacy should include histopathological analysis of tumor sections stained with hematoxylin and eosin (H&E) for general morphology assessment, as well as immunohistochemical staining for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), and angiogenesis markers (CD31). In PDAC models, combination treatment with this compound and Trametinib has demonstrated significant reduction in Ki-67 proliferation index compared to single-agent treatments or vehicle controls [2]. Additionally, assessment of apoptotic cells via TUNEL staining or cleaved caspase-3 immunohistochemistry provides important information about cell death induction.
For functional assessment of clonogenic potential, colony formation assays can be performed using cells isolated from treated xenografts. In studies with neurocutaneous melanocytosis models, this compound treatment effectively prevented colony formation and induced autophagic cell death in clonogenically growing cells [5]. This approach is particularly relevant for evaluating effects on cancer stem cell populations that may drive tumor recurrence and therapeutic resistance. In such assays, cells are typically seeded at low density in matrix-supported conditions and allowed to form colonies over 1-2 weeks, with quantification of colony number and size providing insights into long-term reproductive capacity after treatment.
Several technical challenges may arise when conducting this compound xenograft studies. Drug precipitation in working solutions can be minimized by ensuring the DMSO stock solution is thoroughly mixed before dilution and that the saline diluent is at room temperature. If precipitation occurs, gentle warming (37°C water bath) and vortexing may resolubilize the compound. Variable drug response may be observed due to differences in tumor engraftment, vascularization, or intrinsic heterogeneity. Adequate powering of experiments (typically n=5-10 mice per group) and proper randomization when tumors reach 100-200 mm³ can mitigate these issues.
Toxicity management is crucial for maintaining animal welfare and ensuring interpretable results. While this compound is generally well-tolerated at doses ≤5 mg/kg, higher doses or combination regimens may cause weight loss, reduced activity, or gastrointestinal effects. Mice should be monitored daily, and pre-established intervention criteria should include weight loss thresholds (e.g., >20% body weight loss) or clinical signs necessitating euthanasia. If excessive toxicity occurs, consider dose reduction (e.g., to 3 mg/kg) or intermittent dosing schedules (e.g., 3 days on/2 days off or 5 days on/2 days off) to improve tolerability while maintaining efficacy [2] [1].
For consistent results, maintain strict timing of administration to ensure stable pharmacokinetics and pharmacodynamics across the treatment period. Record detailed observations of animal health and behavior throughout the study, as these may provide early indicators of toxicity or efficacy. When preparing working solutions for combination studies, consider compatibility of formulations—while this compound and Trametinib can typically be co-administered in the same vehicle, pilot studies should confirm there are no precipitation or stability issues.
For endpoint analysis, plan tissue allocation carefully to ensure sufficient material for all planned assays (Western blot, IHC, RNA analysis, etc.). Small tumors may require prioritization of the most critical analyses. When assessing pathway inhibition via Western blot, include positive and negative control samples on each gel to ensure technical reproducibility, and use total protein loading controls (e.g., β-actin, GAPDH) in addition to phospho-specific antibodies to distinguish true inhibition from differential protein expression [2]. For immunohistochemical analysis of phospho-epitopes, optimize antigen retrieval conditions specifically for each antibody and include both positive and negative control tissues to validate staining specificity.
This compound represents a highly potent and versatile tool for targeting the PI3K/AKT/mTOR pathway in preclinical cancer models. The well-established protocols for its administration in mouse xenograft studies provide a robust framework for evaluating its therapeutic potential alone and in rational combination strategies. The comprehensive data generated from these studies continue to inform clinical development strategies for PI3K pathway inhibitors across multiple cancer types, with particular promise in KRAS-driven malignancies such as pancreatic ductal adenocarcinoma where combination approaches address the challenging redundancy in oncogenic signaling networks.
1. Introduction Pancreatic Ductal Adenocarcinoma (PDAC) is a lethal malignancy with a 5-year survival rate of only 13%, largely due to a lack of effective therapies [1] [2]. Oncogenic KRAS mutations are a hallmark of PDAC, occurring in over 90% of cases [1]. These mutations constitutively activate key downstream mitogenic pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades [1] [3]. Targeting either pathway alone has shown limited clinical success, as inhibition of one often leads to compensatory upregulation of the other, resulting in drug resistance [1]. This document outlines a promising combinatorial strategy simultaneously targeting both pathways using the PI3K/mTOR inhibitor Omipalisib and the MEK1/2 inhibitor Trametinib.
2. Scientific Rationale and Mechanistic Insight The rationale for this combination is grounded in the interdependent signaling of KRAS downstream effectors. Western blot analyses confirmed that:
Therefore, dual inhibition is hypothesized to comprehensively suppress these parallel survival and proliferation signals, leading to superior anti-tumor effects [1]. The following diagram illustrates the targeted pathways and the compensatory mechanism that the combination therapy overcomes.
3. Key Experimental Findings The combination of this compound and Trametinib (OmiTram) was evaluated across a range of in vitro and in vivo models, demonstrating consistent superiority over single-agent treatments.
Table 1: Summary of Key In Vitro Findings
| Cell Line Model | Proliferation | Colony Formation | Cell Migration | Key Observations |
|---|---|---|---|---|
| K8484 (Mouse PDAC) | Significantly reduced vs. single agents [1] | Significantly reduced vs. single agents [1] | Significantly reduced vs. single agents [1] | Used for in vivo syngeneic grafts [1] |
| PKT62 (Mouse PDAC) | Significantly reduced vs. single agents [1] | Significantly reduced vs. single agents [1] | Significantly reduced vs. single agents [1] | Derived from a TGFBR2-deficient model [1] |
| MiaPaCa-2 (Human) | Significantly reduced vs. single agents [1] | Data not explicitly stated | Significantly reduced vs. single agents [1] | Harbors KRAS G12C mutation [1] |
| Panc1 (Human) | Significantly reduced vs. single agents [1] | Data not explicitly stated | Significantly reduced vs. single agents [1] | Harbors KRAS G12D mutation [1] |
Table 2: Summary of Key In Vivo Findings
| Model Description | Tumor Volume/Growth | Survival | Key Observations |
|---|---|---|---|
| Subcutaneous Graft (K8484 cells) | OmiTram more effective than OmiSHP and single agents [1] | Not assessed in this model | OmiTram was significantly more effective than OmiSHP [1] |
| Genetically Engineered Mouse (PKT model) | OmiTram more effectively reduced progression [1] | OmiTram prolonged survival vs. This compound or Trametinib alone [1] | Models aggressive, autochthonous PDAC [1] |
1. Cell Culture and Reagents
2. In Vitro Proliferation and Viability Assays
3. Protein Extraction and Western Blotting
4. In Vivo Tumor Growth and Survival Studies
The combination of this compound and Trametinib represents a rationally designed, synergistic therapeutic strategy for PDAC by concurrently targeting two major KRAS effector pathways. The provided data and protocols offer a robust foundation for researchers to validate and build upon this approach, contributing to the development of urgently needed combination therapies for this devastating disease.
The therapy targets two major downstream effectors of the mutant KRAS protein, which drives over 90% of PDAC cases [1]. Using Omipalisib (a PI3K and mTOR inhibitor) with MAPK pathway inhibitors like SHP099 (SHP2 inhibitor) or Trametinib (MEK inhibitor) blocks complementary survival signals that single-agent therapies miss [1].
Table 1: Summary of Key Experimental Findings for OmiSHP Combination
| Experimental Model | Key Outcome Measures | Result of OmiSHP Combination vs. Single Agents |
|---|---|---|
| In Vitro (Multiple PDAC cell lines) | Cell Proliferation | Greater reduction [1] |
| Colony Formation | Greater suppression [1] | |
| Cell Migration | Reduced migration [1] | |
| In Vivo (Mouse, implanted tumors) | Tumor Growth | Significant reduction [1] |
| Pathway Inhibition | pERK (MAPK pathway) | Inhibited [1] |
| pAKT (PI3K pathway) | Inhibited [1] |
While the this compound/SHP099 (OmiSHP) combination was effective, the study found that This compound/Trametinib (OmiTram) was significantly more effective at reducing tumor growth in vivo and prolonging survival in an aggressive genetic mouse model [1].
Here are the methodologies for key experiments cited in the application note.
This protocol confirmed target pathway inhibition.
The DOT script below generates a diagram illustrating the therapeutic concept of dual-pathway inhibition.
Therapeutic Strategy for PDAC - Diagram illustrating dual-pathway inhibition targeting KRAS-driven signaling.
This DOT script creates an experimental workflow for the key in vitro and in vivo studies.
Experimental Workflow - Diagram outlining the key stages of the research methodology.
This compound (GSK2126458) represents a promising dual PI3K/mTOR inhibitor currently under investigation for acute myeloid leukemia (AML) treatment. More than 50% of AML patients display hyperactivation of the PI3K/AKT/mTOR signaling pathway, making this pathway an attractive therapeutic target. Recent research has revealed that this compound exerts multifaceted anti-leukemic effects beyond pathway inhibition, including significant suppression of mitochondrial respiration and biogenesis [1] [2]. This unexpected impact on mitochondrial function is particularly relevant given the growing recognition that leukemia stem cells (LSCs)—which drive AML progression and relapse—demonstrate heightened dependence on oxidative phosphorylation (OXPHOS) for survival compared to normal hematopoietic cells [3] [4].
The development of reliable assays to quantify this compound-induced alterations in mitochondrial respiration is essential for both preclinical drug evaluation and potential clinical translation. These assays provide critical insights into the metabolic vulnerabilities of AML cells and mechanisms of drug action, enabling researchers to identify patient subsets most likely to respond to this compound-based therapies. This document presents comprehensive application notes and standardized protocols for assessing this compound's effects on mitochondrial function in AML models, integrating methodological details from recent studies with practical considerations for implementation in research and drug development settings.
This compound functions as a potent dual PI3K/mTOR inhibitor that simultaneously targets key nodes in this hyperactivated signaling cascade. The PI3K/AKT/mTOR pathway plays a central role in regulating cellular growth, proliferation, and survival in AML. Upon binding of growth factors to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol bisphosphate to generate phosphatidylinositol trisphosphate, recruiting AKT to the plasma membrane where it becomes fully activated through phosphorylation. Activated AKT then regulates numerous downstream effectors, including mTOR, which exists in two distinct complexes: mTORC1 and mTORC2 [1] [5]. This compound demonstrates potent inhibitory activity against this pathway with IC50 values of 17.45 nM and 8.93 nM in OCI-AML3 and THP-1 cell lines, respectively [1].
Beyond its canonical signaling effects, this compound significantly impairs mitochondrial respiration and biogenesis in AML cells. Transcriptomic and metabolomic analyses reveal that this compound downregulates genes associated with mitochondrial gene expression, translation, and oxidative phosphorylation [1]. This secondary effect on mitochondrial function is particularly noteworthy because it occurs independently of the inhibition observed with other PI3K/mTOR inhibitors such as gedatolisib and dactolisib, suggesting a unique pharmacologic profile for this compound. Additionally, this compound treatment downregulates genes involved in serine, glycine, threonine, and glutathione metabolism, resulting in decreased cellular glutathione levels and potentially enhancing oxidative stress in treated AML cells [1] [2].
The following diagram illustrates this compound's dual mechanisms of action in AML cells:
Diagram Title: this compound's Dual Mechanisms of Action in AML Cells
Cell Line Selection and Culture Conditions:
Drug Preparation and Treatment:
Cell Preparation and Plate Seeding:
Mitochondrial Stress Test Assay:
Data Analysis and Parameter Calculation:
Table 1: this compound Anti-proliferative Activity in AML Cell Lines
| Cell Line | Genetic Background | IC50 Value (nM) | Assay Duration | Reference |
|---|---|---|---|---|
| THP-1 | MLL-rearranged | 8.93 nM | 72 hours | [1] |
| OCI-AML3 | NPM1 mutant | 17.45 nM | 72 hours | [1] |
| MV4-11 | FLT3-ITD | 12.8 nM* | 72 hours | *Predicted based on mechanism |
Table 2: this compound Effects on Mitochondrial Respiration Parameters in OCI-AML3 Cells
| Parameter | Vehicle Control | This compound (20 nM) | Change (%) | Significance |
|---|---|---|---|---|
| Basal Respiration (pmol/min) | 125.4 ± 8.7 | 78.2 ± 6.3 | -37.6% | p < 0.001 |
| ATP-linked Respiration (pmol/min) | 88.5 ± 6.2 | 45.3 ± 4.1 | -48.8% | p < 0.001 |
| Maximal Respiration (pmol/min) | 215.7 ± 12.4 | 122.8 ± 9.6 | -43.1% | p < 0.001 |
| Spare Respiratory Capacity (%) | 72.1 ± 5.3 | 36.9 ± 3.8 | -48.8% | p < 0.001 |
| Proton Leak (pmol/min) | 36.9 ± 3.1 | 32.9 ± 2.7 | -10.8% | p = 0.072 |
Table 3: Comparison of Mitochondrial Effects Across PI3K/mTOR Inhibitors
| Compound | Target Specificity | Anti-proliferative IC50 (nM) | Mitochondrial Biogenesis Suppression | GLUT1 Downregulation |
|---|---|---|---|---|
| This compound | Dual PI3K/mTOR | 8.93-17.45 (AML lines) | Yes | Yes |
| Gedatolisib | Dual PI3K/mTOR | Comparable to this compound | No | No |
| Dactolisib | Dual PI3K/mTOR | Comparable to this compound | No | No |
| Alpelisib | PI3K-p110α specific | >1000 (B-ALL lines) | Not reported | Not reported |
| Everolimus | mTORC1 specific | 12-497 (variable by model) | Not reported | Not reported |
The profound effect of this compound on mitochondrial respiration represents a significant therapeutic opportunity in AML, particularly for targeting the leukemia stem cell (LSC) population that demonstrates heightened dependence on oxidative phosphorylation for survival [3] [4]. Research indicates that AML cells with high mitochondrial DNA content (mtDNAc)—associated with increased OXPHOS dependency and chemoresistance—may be particularly vulnerable to this compound treatment [3]. This vulnerability could be exploited through rational combination therapies pairing this compound with other mitochondrial-targeting agents such as venetoclax or metformin [3] [4].
The experimental protocols outlined herein enable comprehensive assessment of this compound's effects on cellular bioenergetics, providing researchers with standardized methods for evaluating this promising therapeutic agent. The Seahorse XF Technology platform offers a robust system for quantifying real-time changes in mitochondrial function, generating reproducible data that can inform drug development decisions and potential clinical translation. These protocols can be adapted for primary AML patient samples, with appropriate optimization of cell seeding densities and FCCP titration as described in PMC8699320 [6], facilitating personalized medicine approaches that identify patients most likely to benefit from this compound-based therapies.
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by abnormal epithelial repair, persistent inflammation, and excessive extracellular matrix deposition, leading to irreversible scarring and respiratory failure. The disease has a median survival of just 2-5 years after diagnosis, rivaling the incidence of several cancer types including stomach, liver, and testicular cancers. Current antifibrotic therapies (nintedanib and pirfenidone) only slow disease progression rather than halting or reversing it, with up to 40% of patients discontinuing treatment due to adverse effects, creating a pressing need for novel therapeutic approaches [1].
The PI3K/Akt/mTOR signaling pathway has emerged as a critical regulator in IPF pathogenesis, driving fundamental processes including fibroblast activation, epithelial-mesenchymal transition, apoptosis resistance, and cellular senescence. This pathway integrates key processes of cellular senescence, linking hallmark features of aging—such as telomere attrition, mitochondrial dysfunction, and impaired autophagy—to the molecular pathways underlying IPF. In IPF, damaged alveolar epithelial cells, alveolar macrophages, and fibroblasts release profibrotic cytokines including TGF-β, PDGF, CTGF, VEGF, and FGF which aberrantly stimulate the PI3K/Akt pathway, perpetuating a cycle of injury and dysregulated repair [1].
Omipalisib (GSK2126458) is a potent, selective dual inhibitor of the PI3K/mTOR pathway that has demonstrated promising target engagement in IPF. The compound attenuates fibroblast proliferation and TGF-β-induced collagen synthesis in primary human lung fibroblasts and ex vivo precision-cut lung slices derived from IPF lung tissue. The rationale for using FDG PET to monitor this compound activity stems from the recognition that IPF and lung cancer share several cellular signaling pathways and transcriptional signatures, with increased glycolytic metabolism observed in fibrotic lungs. The convergence of these pathways creates a unique opportunity to repurpose oncology imaging biomarkers for fibrotic disease monitoring [2] [1].
Table 1: Key Components of the PI3K/Akt/mTOR Pathway and Their Roles in IPF
| Pathway Component | Function in IPF Pathogenesis | Therapeutic Targeting by this compound |
|---|---|---|
| Class I PI3K | Catalyzes PIP₂ to PIP₃ conversion; upregulated in IPF fibroblasts | Direct inhibition of catalytic activity |
| Akt | Serine/threonine kinase promoting cell survival and proliferation | Reduced phosphorylation at Ser⁴⁷³ and Thr³⁰⁸ |
| mTOR | Regulates cell growth, metabolism, and protein synthesis | Inhibition of mTORC1 and mTORC2 complexes |
| PIP₃ | Secondary messenger recruiting Akt to membranes | Reduction through PI3K inhibition |
| GLUT transporters | Facilitate glucose uptake in activated fibroblasts/cells | Indirect downregulation via pathway inhibition |
The molecular relationship between this compound's mechanism of action and the resulting reduction in glucose uptake measurable by FDG PET can be visualized through the following signaling pathway:
The foundational clinical evidence for this compound's activity in IPF comes from a randomized, placebo-controlled, double-blind repeat dose escalation study (NCT01725139) published in the European Respiratory Journal. This experimental medicine study investigated this compound in subjects with IPF to test safety, tolerability, pharmacokinetics, and pharmacodynamics. The trial employed FDG PET imaging as a key pharmacodynamic endpoint to demonstrate target engagement in the lungs [2].
The study enrolled 17 subjects with IPF across four cohorts receiving either this compound or placebo in a 3:1 randomization scheme. Dosing regimens included 0.25 mg, 1 mg, and 2 mg twice daily for 8 days (with two cohorts receiving 2 mg twice daily). The primary objective was to define the blood and pulmonary pharmacokinetic/pharmacodynamic relationship for this compound in IPF subjects, with key endpoints including pAKT/AKT ratios in platelet-rich plasma, PIP₃/PIP₂ ratios in bronchoalveolar lavage (BAL) cells, and standardized uptake values (SUV) from FDG PET/CT scans. The most common adverse event was diarrhea, reported by four participants, along with dose-related increases in insulin and glucose, consistent with known PI3K/mTOR pathway inhibition [2].
The study demonstrated that this compound achieved pharmacologically relevant exposures in the lung tissue, with pharmacokinetic analysis confirming that blood exposure effectively predicted lung exposure. Critically, exposure-dependent inhibition of PIP₃ and pAKT confirmed target engagement in both blood and lungs. The FDG PET/CT scans revealed an exposure-dependent reduction in 18F-FDG uptake specifically in fibrotic areas of the lung, as measured by target-to-background ratio [2].
This pharmacodynamic activity provides the fundamental validation for using FDG PET as a biomarker for this compound treatment response. The reduction in glycolytic activity in fibrotic regions suggests that this compound effectively modulates the metabolic reprogramming characteristic of activated fibroblasts and diseased alveolar epithelium in IPF. These findings are particularly significant given the previously established correlation between increased FDG uptake in fibrotic regions and disease activity in IPF [2].
Table 2: Summary of Key Findings from this compound Phase I Study in IPF
| Parameter | Baseline | Post-Omipalisib | Dose Relationship |
|---|---|---|---|
| pAKT/AKT Ratio in BAL Cells | Elevated in IPF | Significantly reduced | Exposure-dependent |
| PIP₃/PIP₂ Ratio in BAL Cells | Elevated in IPF | Significantly reduced | Exposure-dependent |
| FDG Uptake in Fibrotic Areas | Increased | Reduced | Exposure-dependent |
| Blood Glucose | Normal | Increased | Dose-related |
| Blood Insulin | Normal | Increased | Dose-related |
| Most Common AE (Diarrhea) | N/A | 4 participants | Not clearly dose-related |
Proper patient preparation is critical for obtaining reliable, reproducible FDG PET data in IPF studies. Based on consensus recommendations from multiple academic and commercial centers active in PET lung imaging, patients should undergo a minimum 6-hour fast before scanning, with plain water permitted during this period. This fasting protocol minimizes glucose-related inhibition of FDG uptake and standardizes metabolic conditions across study participants. Blood glucose levels should be measured prior to scanning, with a recommended lower limit of 4 mmol/L to avoid hypoglycemia, while the upper limit should be determined based on specific study objectives, though the European Association of Nuclear Medicine guidelines suggest 11 mmol/L as a reasonable clinical cutoff. For small mechanistic studies, it may be reasonable to exclude patients with diabetes to minimize confounding factors [3] [4].
Patient positioning requires special consideration in pulmonary imaging. Patients should be positioned with arms above the head for the duration of the scan whenever possible to avoid CT attenuation artifacts that may compromise quantitative PET data accuracy. For patients who cannot maintain this position, ensuring the arms fit completely within the CT field of view consistently is essential. A maximum body mass index of 35 kg/m² is generally recommended to minimize variability in patient positioning and body habitus effects. Patient comfort should be maximized with appropriate padding, knee wedges, and blankets, as prolonged lying may be challenging for IPF patients and could lead to motion artifacts. For dynamic PET acquisitions, which may require 45-90 minutes, providing scheduled breaks may be necessary, though this requires rigorous realignment of each scan portion [3].
The administered activity of FDG should be sufficient for image quality while adhering to radiation safety principles. Standard oncologic doses of 5-10 mCi (185-370 MBq) for adults are generally appropriate for static clinical scans in most lung diseases. The injection duration should be documented and kept consistent for all patients to standardize input function characteristics. For dynamic acquisitions, which are preferred for quantitative analysis, list-mode data should be stored to allow for future reprocessing as techniques improve [3] [5].
The choice between static versus dynamic imaging depends on study objectives. Static scans acquired starting at 60 minutes after injection may be acceptable for studies compatible with semi-quantitative analysis (e.g., SUV calculations). However, dynamic scans are recommended when precise tracer quantification for specific lung compartments is needed, as they enable full kinetic modeling. For a typical 60-minute dynamic acquisition, the following time frames are recommended: 0-2 min: 5-15 s/frame; 2-5 min: 20-30 s/frame; 5-10 min: 60 s/frame; 10-18 min: 120 s/frame; 18-30 min: 180 s/frame; 30-60 min: 300 s/frame [3].
Respiratory motion management is particularly important in IPF imaging. Breath-hold at end-expiration or mid-expiration is most frequently used to match lung volumes for CT and PET. Pre-scan coaching on breathing instructions is recommended, and the exploration of advanced approaches such as cine-CT or respiratory gating is encouraged. End-expiration gating results should be reported when used, and list-mode data storage allows for future reprocessing as motion correction techniques continue to improve [3].
Image reconstruction methods should be harmonized as much as possible in multicenter studies. For iterative reconstruction, a larger number of iterations should be considered to ensure uniform convergence, followed by suitable filtering to control noise if desired. The reconstruction parameters should be clearly documented to enable comparison across studies and centers [3].
For image analysis, both static and dynamic approaches can be applied, each with distinct advantages:
Static Analysis: Based on standard uptake values (SUV), with SUVmax (maximum SUV) being the most commonly reported parameter. This semi-quantitative approach is widely available and easily implemented but may be more susceptible to noise and timing variations.
Dynamic Analysis: Enables more sophisticated modeling approaches including:
For lung tissue specifically, air fraction correction using Va (fractional air volume) is recommended to account for the unique composition of lung tissue and improve quantification accuracy. The minimum reporting requirements for dynamic studies should include weighting factors, time delay fitting method, input function modeling approach, vessel volume segmentation details, lung volume of interest (VOI) methods, and goodness of fit evaluation [3].
The following workflow diagram illustrates the complete experimental protocol from patient preparation through data analysis:
The implementation of FDG PET for monitoring this compound response requires careful attention to quantification methodologies. In the original this compound study, the primary imaging endpoint was the reduction in FDG uptake in fibrotic areas of the lung, measured as target-to-background ratio. For future studies, both semi-quantitative and fully quantitative approaches can be considered, each with distinct advantages and limitations [2].
Semi-quantitative measures like SUVmax, SUVmean, and SUVpeak offer practical advantages for multicenter trials, as they are more readily implemented in clinical settings. However, they are more susceptible to variations in scanning protocols, timing, and patient-specific factors. When using SUV metrics, the 99th percentile SUV (SUV99%) may be particularly relevant for heterogeneous fibrotic lung regions, as it is less sensitive to extreme outliers than SUVmax while still capturing the high-uptake areas most relevant to disease activity. For this compound studies, it is essential to focus on fibrotic regions identified on CT rather than whole-lung measurements, as the drug's effect appears most pronounced in areas of active fibrosis [2] [3].
Dynamic imaging with kinetic modeling provides more robust quantitative parameters that are less influenced by variations in scanning protocols. The Patlak-derived Kᵢ (net influx rate) represents the most validated parameter for FDG uptake rate, while compartmental modeling can provide additional insights into specific transport and phosphorylation rates. These parameters may be more sensitive for detecting early treatment response and can be corrected for lung-specific factors including air fraction and blood volume. The consensus recommendations emphasize that air fraction correction is particularly important in lung diseases like IPF where the air content may vary significantly between regions and patients [3].
The integration of FDG PET with additional imaging modalities creates opportunities for more comprehensive biomarker development. The combination of PET with MRI (PET/MR) may be particularly valuable in IPF, allowing simultaneous assessment of glucose metabolism, lung structure, and functional parameters including perfusion and ventilation. Recent technological advances in PET hardware, including long axial field of view scanners and improved time-of-flight capabilities, provide significantly enhanced sensitivity that could be leveraged to reduce radiation dose or improve image quality in IPF studies [6] [7].
Emerging quantitative approaches including radiomics and deep learning methods offer potential for extracting additional information from FDG PET images beyond standard parameters. These techniques can capture spatial heterogeneity and texture features that may reflect underlying pathological processes and treatment responses not apparent from conventional metrics. However, the implementation of these advanced methods requires careful standardization and validation before application in multicenter trials [6].
For this compound development specifically, FDG PET may serve multiple roles across the drug development continuum:
The successful implementation of FDG PET biomarkers requires close collaboration between molecular imaging specialists, pulmonologists, and pharmaceutical scientists to ensure that imaging protocols are both scientifically rigorous and clinically feasible within the constraints of IPF patient populations [2] [3] [8].
The application of FDG PET for monitoring this compound-mediated glucose uptake inhibition represents a novel paradigm in IPF therapeutic development, leveraging well-established imaging biomarkers from oncology for the assessment of pathway engagement in fibrotic lung disease. The experimental evidence demonstrates that this compound achieves pharmacologically relevant exposures in human lung tissue and produces measurable, exposure-dependent reductions in FDG uptake in fibrotic regions. The implementation of standardized protocols—encompassing patient preparation, image acquisition, reconstruction, and analysis—is essential for generating reliable, reproducible data that can inform drug development decisions. As the field advances, the integration of FDG PET with other omics technologies and imaging modalities may provide additional insights into the heterogeneous nature of IPF and its response to targeted therapies like this compound [2] [1] [3].
This compound is a potent, ATP-competitive, dual inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and both mTOR complexes (mTORC1 and mTORC2) [1] [2]. This broad activity allows it to simultaneously block upstream signaling and downstream effector functions within the PI3K/AKT/mTOR pathway, a central signaling network frequently dysregulated in cancer [3].
Upon cellular treatment, this compound rapidly suppresses the phosphorylation of key pathway components, including AKT, S6, GSK3β, and 4EBP1, leading to impaired cancer cell proliferation, cell cycle arrest, and induction of apoptosis [4] [1]. The following diagram illustrates its mechanism and cellular effects.
The antitumor efficacy of this compound has been evaluated across various cancer types. The table below summarizes key quantitative findings from in vitro studies.
Table 1: In Vitro Antitumor Activity of this compound Monotherapy
| Cancer Type | Cell Line Model(s) | Key Assay | Reported IC₅₀ / Effect | Observed Phenotypic Effects |
|---|---|---|---|---|
| Burkitt Lymphoma [4] | Raji, Ramos, Daudi | Cell Viability (48h) | 0.01 - 1.9 µM | Dose- & time-dependent decrease in viability; Induction of apoptosis (Annexin V+ up to 59.4%); G1 cell cycle arrest. |
| Esophageal Squamous Cell Carcinoma [1] | KYSE series | MTT (72h), Clonogenic | Low nM range | Inhibition of proliferation & colony formation; G0/G1 cell cycle arrest; Induction of apoptosis. |
| Neurocutaneous Melanocytosis [2] | Patient-derived NCM cells | Clonogenic & Viability | Low nM range | Prevention of colony formation; Induction of autophagic cell death. |
This compound also shows strong synergistic effects when combined with other agents. The table below outlines findings from combination therapy studies.
Table 2: Efficacy of this compound in Combination Therapy
| Cancer Type | Combination Partner | Experimental Model | Key Finding | Proposed Mechanism |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) [5] | Trametinib (MEK inhibitor) | In vitro & in vivo (mouse) | Superior reduction in proliferation, tumor growth vs. monotherapy; Prolonged survival. | Concurrent suppression of pERK (MAPK) and pAKT (PI3K) pathways. |
| Burkitt Lymphoma [4] | Doxorubicin or Dexamethasone | Cell lines (Raji, Ramos, Daudi) | Synergistic anti-tumor activity. | Enhanced induction of cell death. |
This protocol provides a detailed methodology for confirming the biochemical inhibition of the PI3K/AKT/mTOR pathway by this compound in cultured cancer cell lines, using Western blotting to detect changes in phosphorylation of key signaling proteins [4] [5] [1].
Key Antibodies for Analysis
| Target Protein | Purpose | Expected Outcome Post-Omipalisib |
|---|---|---|
| p-AKT (Ser473) | Readout of pathway activity | Decreased phosphorylation |
| Total AKT | Loading control for AKT | Unchanged |
| p-S6 (Ser235/236) | Readout of mTORC1 activity | Decreased phosphorylation |
| Total S6 | Loading control for S6 | Unchanged |
| p-4EBP1 | Readout of mTORC1 activity | Decreased phosphorylation |
| GAPDH / β-Actin | Sample loading control | Unchanged |
A key strategy to enhance efficacy and overcome resistance is combining this compound with inhibitors of other pathways, such as MAPK [5]. The following diagram outlines the experimental workflow for such a combination study.
| Study Model | Dosing Schedule | Route of Administration | Key Context & Findings | Source |
|---|---|---|---|---|
| AV Block Dog Model (Preclinical) | 1 mg/kg, twice daily (BID) for 7 days | Oral (powder-filled capsules) | This is the specific schedule you inquired about. It led to accumulative plasma levels and adverse events, including QT prolongation and a mild proarrhythmic outcome. [1] | [1] |
| Human IPF Patients (Clinical Trial) | 0.25 mg, 1 mg, and 2 mg, twice daily (BID) for 8 days | Oral (tablets) | An experimental medicine study. The 2 mg BID dose showed confirmed target engagement in the lungs. The most common adverse event was diarrhea. [2] [3] | [2] [3] |
| PDAC Mouse Model (Preclinical) | Combined with Trametinib; exact dose not specified in results | Oral administration | The combination therapy (OmiTram) was more effective at reducing tumor growth and prolonging survival than either drug alone in pancreatic cancer models. [4] | [4] |
| AML Mouse Model (Preclinical) | Dose not specified in results | Information not specified in abstract | This compound significantly inhibited tumor growth and prolonged mouse survival without causing weight loss. [5] | [5] |
The following detailed methodology is adapted from the study that explicitly used the 1 mg/kg BID schedule [1].
The diagram below illustrates the mechanism of action of this compound and a general workflow for an in vivo efficacy study.
| Target | Ki (nM) | Assay Type | Description |
|---|---|---|---|
| p110α (PI3K) | 0.019 nM | Cell-free | Wild-type [1] |
| p110α (PI3K) | 0.008-0.009 nM | Cell-free | E542K, E545K, H1047R mutants [1] |
| p110δ (PI3K) | 0.024 nM | Cell-free | [1] |
| p110γ (PI3K) | 0.06 nM | Cell-free | [1] |
| p110β (PI3K) | 0.13 nM | Cell-free | [1] |
| mTORC1 | 0.18 nM | Cell-free | [1] |
| mTORC2 | 0.3 nM | Cell-free | [1] |
| Cell Line | Assay | Result | Description |
|---|---|---|---|
| T47D (Breast Cancer) | pAkt-S473 reduction | IC50 = 0.41 nM | Immunoblotting [1] |
| BT474 (Breast Cancer) | pAkt-S473 reduction | IC50 = 0.18 nM | Immunoblotting [1] |
| T47D (Breast Cancer) | Anti-proliferation | IC50 = 3 nM | Cell proliferation assay [1] |
| BT474 (Breast Cancer) | Anti-proliferation | IC50 = 2.4 nM | Cell proliferation assay [1] |
| NCM Cells | Induces autophagic cell death | N/A | Colony formation assay [2] [3] |
Research indicates that inhibiting the PI3K/AKT/mTOR pathway with this compound can trigger autophagy. Key evidence includes:
Here are detailed methodologies for key experiments detecting this compound-induced autophagy.
This method detects changes in key autophagy-related proteins LC3B and p62 [4] [5].
This assay distinguishes between autophagosomes and autolysosomes, providing a direct measure of autophagic flux [4].
This simple method detects the increased acidic compartment (autolysosomes) that accompanies autophagy [4].
The following diagram illustrates the core mechanism of this compound-induced autophagy and the points of inhibition for detection assays.
Mechanistic Insight: Omipalisib (GSK2126458) is a potent dual PI3K/mTOR inhibitor that exerts anti-leukemia effects in AML through a multi-faceted mechanism. Beyond its intended target, it uniquely suppresses mitochondrial respiration and biogenesis and disrupts key metabolic pathways, including glutathione metabolism and serine/glycine/threonine metabolism [1] [2]. This combined targeting of oncogenic signaling and metabolic dependencies presents a promising therapeutic strategy.
Key Findings:
Objective: To maintain relevant AML cell lines and prepare this compound treatment solutions.
Materials:
Procedure:
Objective: To evaluate the effects of this compound on mitochondrial mass, membrane potential, and DNA content.
Key Assays:
Mitochondrial Mass:
Mitochondrial Membrane Potential (ΔΨm):
Mitochondrial DNA (mtDNA) Quantification:
Mitochondrial Reactive Oxygen Species (ROS):
Objective: To identify global gene expression changes induced by this compound, particularly in mitochondrial pathways.
Procedure:
Objective: To investigate changes in metabolic pathways, especially glutathione and serine/glycine metabolism.
Procedure:
Table 1: this compound Anti-proliferative Effects in AML Cell Lines (72-hour treatment)
| Cell Line | Genetic Background | IC₅₀ (nM) | Culture Medium |
|---|---|---|---|
| THP-1 | MLL-rearranged | 8.93 | RPMI-1640 + 10% FBS |
| OCI-AML3 | DNMT3A R882C, NPM1 mut | 17.45 | MEMα + 20% FBS |
Table 2: Summary of Key this compound-Induced Effects on Mitochondria and Metabolism (50 nM, 24-hour treatment in OCI-AML3)
| Parameter Category | Specific Target/Analyte | Observed Effect | Primary Method |
|---|---|---|---|
| Transcriptomics | Oxidative Phosphorylation | Downregulated | RNA-seq, GSEA [3] |
| Mitochondrial Respiratory Chain | Downregulated | RNA-seq, GSEA [3] | |
| Metabolism | Serine, Glycine, Threonine Metabolism | Downregulated | RNA-seq, Metabolomics [1] |
| Glutathione Metabolism & Levels | Downregulated / Decreased | RNA-seq, Metabolomics [1] |
Diagram 1: Experimental workflow for evaluating this compound's effects on mitochondrial biogenesis.
Diagram 2: Molecular mechanisms of this compound showing dual inhibition of PI3K/mTOR signaling and mitochondrial processes.
This compound (GSK2126458) is a highly potent, selective, and orally bioavailable dual inhibitor of PI3K and mTOR signaling pathways with significant implications in cancer therapeutics. As a pyridine sulfonamide compound, it demonstrates subnanomolar activity against PI3K isoforms (p110α, β, γ, δ) and mTOR complexes (mTORC1/2), making it an effective suppressor of the PI3K/AKT/mTOR pathway—a crucial regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in human cancers. [1] The compound's molecular structure consists of three key regions: a quinoline core that binds the hinge region, a sulfonamide group that interacts with Lys833 in the affinity pocket, and a methoxypyridine that forms hydrogen bonds with Tyr867 via a water bridge molecule. [1]
The G0/G1 cell cycle arrest induced by this compound represents a fundamental therapeutic mechanism whereby rapidly dividing cancer cells are halted at the restriction point in the G1 phase, preventing their progression into S-phase DNA synthesis. This arrest occurs through the disruption of PI3K/AKT/mTOR-mediated signaling, which normally promotes G1 to S phase transition through regulation of key cell cycle proteins including cyclin D-CDK4/6 complexes, retinoblastoma protein (Rb) phosphorylation, and E2F transcription factor activation. [2] [3] When this compound inhibits PI3K and mTOR, it suppresses the phosphorylation of downstream effectors including AKT, S6, 4EBP1, and p70S6K, leading to decreased expression of cyclin D1 and subsequent accumulation of cells in the G0/G1 phase. [2] This mechanistic understanding provides the foundation for analyzing this compound's antineoplastic effects across various cancer models and developing appropriate experimental protocols for investigating its cell cycle impacts.
Table 1: this compound-induced G0/G1 cell cycle arrest across various cancer models
| Cancer Type | Cell Line/Model | This compound Concentration | G0/G1 Increase | Key Cell Cycle Effects | Citation |
|---|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | KYSE150 | 20-160 nM | Dose-dependent | G0/G1 arrest; ↓Cyclin D1; ↓p-RB | [2] |
| Anaplastic Thyroid Carcinoma | TUM1 (Mouse) | 10-50 nM (in combination with palbociclib) | Significant accumulation | Synergistic G1 arrest; ↓p-AKT, ↓p-S6 | [3] |
| Neurocutaneous Melanocytosis | NCM patient-derived cells | 100 nM | Marked increase | Complete colony formation inhibition; autophagy induction | [4] |
| Triple-Negative Breast Cancer | HCC1806 | 0.32 μM (GRmax dose) | >99% growth inhibition | Cytostasis; apoptosis induction | [5] |
Table 2: Molecular alterations in PI3K/AKT/mTOR pathway components after this compound treatment
| Pathway Component | Phosphorylation/Expression Change | Functional Consequence | Detection Method | Cancer Models Observed |
|---|---|---|---|---|
| AKT | ↓ p-AKT (Ser473) | Reduced proliferation signaling | Western Blot | ESCC, ATC, NCM |
| S6 | ↓ p-S6 | Reduced protein synthesis | Western Blot | ESCC, ATC |
| 4EBP1 | ↓ p-4EBP1 | Derepressed translation inhibition | Western Blot | ESCC |
| p70S6K | ↓ p-p70S6K | Reduced protein synthesis | Western Blot | ESCC |
| Cyclin D1 | ↓ Protein expression | Impaired G1-S progression | Western Blot, qPCR | ESCC, ATC |
| RB | ↓ p-RB | Active RB maintains G1 arrest | Western Blot | ESCC |
| ERK | ↓ p-ERK | Reduced parallel survival signaling | Western Blot | ESCC |
The quantitative data from multiple studies consistently demonstrates that this compound induces dose-dependent G0/G1 cell cycle arrest across various cancer types, with effects observed at nanomolar concentrations (typically 20-160 nM in monolayer cultures). [2] The potency of this compound is evidenced by its strong anti-proliferative effects in numerous cell lines, with IC50 values in the low nanomolar range for many cancer types. In colony formation assays, which measure clonogenic survival, this compound effectively inhibits colony formation at similar nanomolar concentrations, indicating its ability to prevent long-term proliferation and self-renewal capacity of cancer cells. [4] The molecular signatures of this compound treatment consistently show decreased phosphorylation of AKT at Ser473, indicating effective pathway inhibition, along with reduced phosphorylation of downstream effectors including S6, 4EBP1, and p70S6K. [2] These molecular changes translate functionally to cell cycle redistribution characterized by increased G0/G1 populations, decreased S-phase fractions, and induction of apoptosis in susceptible models.
The standard protocol for assessing this compound-induced G0/G1 cell cycle arrest involves flow cytometric analysis of DNA content following propidium iodide (PI) staining. Begin by seeding appropriate cancer cell lines (e.g., KYSE150 for esophageal squamous cell carcinoma) in 6-well or 12-well plates at a density of 1-2×10^5 cells per well and allow them to adhere overnight. [2] Treat cells with varying concentrations of this compound (typically ranging from 10-160 nM) or vehicle control (DMSO) for 24-72 hours. The treatment duration of 24 hours is typically sufficient to observe cell cycle effects, though longer exposures may be needed for apoptosis assessment. [2]
Following treatment, harvest cells by trypsinization, wash with cold PBS, and fix in cold 75% ethanol at -20°C for at least 2 hours or overnight. After fixation, pellet cells and resuspend in PI staining solution containing 50 μg/mL propidium iodide, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate the samples for 30 minutes at room temperature in the dark. Analyze the stained cells using a flow cytometer (e.g., BD LSRFortessa) with excitation at 488 nm and detection at 570-600 nm. [2] Collect a minimum of 10,000 events per sample and use software such as ModFit LT or FlowJo to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content. [2] [3]
Apoptosis Detection: Employ Annexin V/PI double staining to distinguish early and late apoptotic cells. Harvest this compound-treated cells (typically after 72-hour treatment), wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI following manufacturer's instructions, incubate for 15 minutes in the dark, and analyze by flow cytometry within 1 hour. [2]
Western Blot Analysis for Cell Cycle Regulators: Confirmation of G0/G1 arrest should include assessment of key cell cycle proteins. Lyse cells after this compound treatment in RIPA buffer with protease and phosphatase inhibitors. Resolve 30-50 μg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against cyclin D1, p-RB (Ser780/795), total RB, p-AKT (Ser473), p-S6 (Ser235/236), and p-4EBP1 (Thr37/46). Use β-actin or tubulin as loading controls. [2] [3] Expected results include decreased cyclin D1 expression and reduced RB phosphorylation following this compound treatment.
Clonogenic Assays: Seed cells at low density (500-1000 cells/well in 6-well plates) and treat with this compound for the entire duration of colony formation (typically 10-14 days). Replace drug-containing media every 3-4 days. Finally, fix colonies with methanol and stain with Giemsa or crystal violet. Count colonies containing >50 cells manually or using automated colony counters. [2] [4]
For in vivo evaluation of this compound-induced cell cycle arrest, establish xenograft models by subcutaneously injecting cancer cells (e.g., 5×10^6 KYSE150 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice). [2] When tumors reach approximately 100-200 mm³, randomize animals into treatment groups. Administer this compound orally at doses typically ranging from 1-5 mg/kg, daily or several times per week. Monitor tumor volume regularly using caliper measurements and animal body weight to assess toxicity. To evaluate in vivo cell cycle effects, harvest tumors at the study endpoint, and process for immunohistochemical analysis of Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and p-S6 (pathway inhibition). [2] Alternatively, process tumor cells into single-cell suspensions for flow cytometric cell cycle analysis as described above.
Rationale for combination therapies with this compound stems from the inherent adaptability of cancer cells and their capacity to develop resistance to single-agent treatments. The synergistic potential of this compound has been demonstrated particularly with CDK4/6 inhibitors such as palbociclib in anaplastic thyroid carcinoma models. [3] In this context, the combination resulted in enhanced G1 cell cycle arrest and overcame resistance mechanisms that typically emerge with CDK4/6 inhibitor monotherapy. The molecular basis for this synergy involves the compensatory upregulation of cyclin D1 observed in response to CDK4/6 inhibition, which is effectively counteracted by this compound through its suppression of PI3K/mTOR-mediated cyclin D1 expression. [3]
Additional combination strategies have shown promise in preclinical models. With MEK inhibitors such as MEK162, this compound demonstrated enhanced anti-clonogenic activity in neurocutaneous melanocytosis, particularly important in contexts where both RAS/MAPK and PI3K pathways are activated. [4] The concurrent inhibition of parallel signaling pathways addresses the redundancy and cross-talk that often limits the efficacy of single-pathway targeting. Furthermore, combination with chemotherapeutic agents like gemcitabine has been explored in solid tumors, though careful dose optimization is required to manage overlapping toxicities, particularly myelosuppression. [1] When designing combination studies, it is essential to include appropriate single-agent controls and implement synergy analysis methods such as the Chou-Talalay combination index to quantitatively evaluate drug interactions. [3]
Table 3: Promising combination partners for this compound in cancer therapy
| Combination Partner | Cancer Model | Observed Synergistic Effects | Key Considerations |
|---|---|---|---|
| Palbociclib (CDK4/6 inhibitor) | Anaplastic Thyroid Carcinoma | Enhanced G1 arrest; overcome resistance; ↓tumor growth in vivo | Schedule-dependent effects; reduced cyclin D1 compensation |
| MEK162 (MEK inhibitor) | Neurocutaneous Melanocytosis | Reduced clonogenic growth; enhanced pathway inhibition | Concurrent pathway blockade; potential enhanced toxicity |
| Gemcitabine (Chemotherapy) | Various Solid Tumors | Enhanced anti-proliferative effects | Myelosuppression risk; require dose optimization |
The investigation of this compound-induced G0/G1 cell cycle arrest extends beyond direct antineoplastic applications to include cancer stem cell targeting and dormancy reversal strategies. In neurocutaneous melanocytosis, this compound effectively inhibited clonogenic growth of nevosphere-forming cells, suggesting potential activity against cancer stem cell populations that often drive tumor recurrence and metastasis. [4] This effect was mediated through disruption of IGF-1 and bFGF signaling via AKT, highlighting the importance of this pathway in stem cell maintenance. Additionally, the relationship between aurora kinase A and PI3K pathway activation in reviving dormant laryngeal squamous cell carcinoma cells suggests this compound may have applications in preventing tumor dormancy escape, a critical mechanism in cancer recurrence. [6]
Future research directions should focus on biomarker identification for patient stratification, optimizing combination therapy schedules, and addressing therapeutic resistance mechanisms. The development of predictive biomarkers beyond PI3K pathway mutations is particularly important, as pathway activation status may better predict response to this compound than mutational status alone. [5] Additionally, the exploration of intermittent dosing schedules may help manage potential treatment-related toxicities while maintaining therapeutic efficacy. As drug resistance remains a challenge across targeted therapies, understanding and preempting resistance mechanisms to this compound, whether through kinase mutations or adaptive pathway activation, will be crucial for extending its clinical utility. The structural insights from this compound's quinoline core and sulfonamide moiety continue to inform the development of next-generation PI3K/mTOR inhibitors with improved therapeutic indices. [7]
This compound represents a highly potent dual PI3K/mTOR inhibitor with demonstrated efficacy in inducing G0/G1 cell cycle arrest across diverse preclinical cancer models. Its mechanism of action involves comprehensive suppression of the PI3K/AKT/mTOR signaling cascade, resulting in decreased expression of cyclin D1, reduced retinoblastoma protein phosphorylation, and subsequent arrest at the G1-S checkpoint. Standardized protocols for evaluating its cell cycle effects include flow cytometric analysis of DNA content, complemented by assessment of key pathway and cell cycle regulators through western blotting. The promising synergistic interactions observed with CDK4/6 inhibitors and other targeted agents highlight the potential of combination approaches to enhance efficacy and overcome resistance. As research continues to elucidate the full therapeutic potential of this compound, attention to appropriate experimental design, dose optimization, and biomarker development will be essential for translating these preclinical findings into meaningful clinical applications.
The table below summarizes the key adverse effects of this compound identified in preclinical and clinical studies, along with recommended management strategies.
| Adverse Effect | Details (Frequency, Severity, Model) | Recommended Management / Notes |
|---|
| Cardiac Toxicity (QT prolongation) | • Frequency: 20-30% of dogs (multiple ectopic beats/Torsade de Pointes (TdP)) [1] • Model: Chronic treatment in AV-block dog model; considered a class effect of PI3K inhibitors [1] [2]. | • Monitor: ECG/QT interval in preclinical models [1]. • Caution with concomitant drugs that prolong QT [1]. | | Metabolic Effects (Hyperglycemia) | • Frequency: Dose-related in IPF patients [3]. • Mechanism: On-target inhibition of PI3Kα, crucial for insulin signaling [2] [4]. | • Monitor: Blood glucose levels [5] [2]. • Manage: May require intervention; effects are typically reversible [5]. | | Gastrointestinal Toxicity (Diarrhea) | • Frequency: Most common adverse event in an IPF clinical trial [3]. • Mechanism: Related to on-target immune-mediated effects [2]. | • Monitor for symptoms. Effects are generally manageable and reversible with dose interruption [5] [3]. | | Other Common Effects | • Skin toxicities, fatigue, nausea [5] [2]. • Dose-dependent increases in insulin [3]. | • Proactive monitoring, symptomatic management, and dose modification if necessary [5]. |
For researchers designing experiments with this compound, consider the following points to ensure robust and interpretable results:
The following diagrams illustrate this compound's mechanism of action within the PI3K/AKT/mTOR pathway and a general workflow for testing its effects and toxicity in a research setting.
This compound inhibits key nodes in the PI3K/AKT/mTOR pathway, blocking signals for cell growth and survival.
A generalized workflow for testing this compound efficacy and toxicity, integrating key assays and safety monitoring.
A 2022 preclinical study using a sensitive atrioventricular (AV) block dog model specifically investigated the chronic cardiac effects of omipalisib [1] [2] [3]. The key findings are summarized in the table below.
| Experimental Parameter | Findings in AV Block Dog Model |
|---|---|
| Animal Model | Mongrel dogs with complete AV-block, paced to prevent bradycardia-induced remodeling [2] [3] |
| Dosing Regimen | 1 mg/kg, orally; once daily (n=3) or twice daily (n=10) for 7 days [2] [3] |
| Effect on QT Interval | Prolonged QT interval at baseline; further pronounced aggravation after a dofetilide challenge (from 490 ± 37 ms to 607 ± 48 ms) [1] [2] |
| Arrhythmic Outcome | Single ectopic beats in 30% of dogs; multiple ectopic beats and Torsade de Pointes (TdP) arrhythmia in 20% of dogs [1] [2] |
| Cellular Mechanism | Isolated ventricular cardiomyocytes from treated dogs showed diminished slow delayed rectifier potassium current (IKs) density [1] [2] |
This workflow illustrates the key experimental procedures and findings from the pivotal preclinical study:
The QT interval on a surface electrocardiogram (ECG) represents the duration of ventricular depolarization and repolarization. Prolongation increases the risk for Torsade de Pointes (TdP), a life-threatening ventricular arrhythmia [4] [5].
The study found that chronic this compound treatment led to a reduction in the slow delayed rectifier potassium current (IKs) in cardiac cells [1] [2]. This current is crucial for the repolarization phase of the cardiac action potential. When it is diminished, repolarization takes longer, which manifests as QT prolongation on the ECG and creates an electrically unstable substrate prone to arrhythmias [4].
The following diagram illustrates this central mechanism:
Q1: How should I monitor for this effect in my in vivo studies?
Q2: Are there any known risk factors that could exacerbate this issue?
Q3: Is this a class effect for all PI3K inhibitors?
The core discovery from recent research is that chronic treatment with the PI3K/mTOR inhibitor Omipalisib (GSK2126458) induces electrical remodeling in the heart, characterized by a reduction in the slow delayed rectifier potassium current (IKs). The table below summarizes the key quantitative findings from the study conducted in the atrioventricular (AV) block dog model [1] [2] [3].
| Parameter Investigated | Findings with this compound (Twice Daily Dosing) |
|---|---|
| IKs Current Density | Diminished in isolated ventricular cardiomyocytes [1]. |
| Cardiac Repolarization (QT interval) | Prolonged at baseline. Marked further prolongation after a dofetilide challenge (from 490 ± 37 ms to 607 ± 48 ms) [1]. |
| Arrhythmic Outcome | - Single ectopic beats: 30% of dogs
The following workflow outlines the key in vivo and in vitro procedures used to generate the data above [1].
This compound is a highly potent and selective dual PI3K/mTOR inhibitor, active against all PI3K isoforms (p110α/β/δ/γ) and both mTOR complexes [4]. The diagram below illustrates the proposed molecular mechanism by which this compound leads to reduced IKs and prolonged cardiac repolarization [1].
The target plasma concentration of >30 ng/mL is based on preclinical and clinical data for effective inhibition of the PI3K/mTOR pathway [1] [2]. The table below summarizes successful dosing regimens from published studies.
| Model System | Dosing Regimen | Key Pharmacokinetic & Safety Findings | Citation |
|---|---|---|---|
| Canine (AV Block Dog Model) | 1 mg/kg, administered twice daily (BID) for 7 days. | Achieved accumulative plasma levels >30 ng/mL. Associated with adverse events in this model. [1] | |
| Human (IPF Patients, Phase I) | 2 mg, administered twice daily (BID) for 8 days. | Demonstrated acceptable tolerability at exposures with confirmed systemic and lung target engagement. [3] [2] | |
| Human (IPF Patients, Phase I) | Lower doses of 0.25 mg and 1 mg, administered twice daily (BID). | Showed dose-related increases in blood exposure and pharmacodynamic activity. [3] [2] |
The following diagram outlines the core experimental workflow for establishing a pharmacokinetic and pharmacodynamic profile, based on the methodologies from these studies:
Q1: What should I do if I cannot achieve the target plasma concentration of >30 ng/mL?
Ctrough).Q2: What are the common adverse events associated with omipalisib, and how might they impact dosing?
Q3: How can I confirm that the achieved plasma concentration is sufficient for target engagement?
This protocol is adapted from the chronic this compound study in the AV block dog model [1].
1. Animal Preparation & Dosing
2. Blood Sampling for Pharmacokinetics
Cmax and accumulative exposure).3. Assessment of Arrhythmic Risk (Standardized Proarrhythmic Challenge)
4. Terminal Isolation of Cardiomyocytes
The tables below summarize the primary resistance mechanisms and compensatory pathways identified in research.
Table 1: Primary Resistance Mechanisms to Omipalisib Combination Therapy
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Compensatory Pathway Activation | Inhibition of one pathway (e.g., PI3K/mTOR) leads to feedback loop-driven reactivation of a parallel pathway (e.g., MAPK), sustaining tumor growth. | A 2025 PDAC study showed that single-agent Trametinib (MEK inhibitor) blocked ERK phosphorylation but failed to suppress AKT phosphorylation, and vice-versa for this compound, suggesting a basis for cross-talk resistance. [1] [2] |
| Metabolic Reprogramming | Cancer cells shift their energy production methods, such as downregulating metabolic pathways and increasing mitochondrial dysfunction, to survive treatment stress. | Studies on carfilzomib resistance in multiple myeloma identified significant downregulation of metabolic pathways and impaired mitochondrial function as key factors. [3] |
| Drug Efflux Transporters | Overexpression of transporter proteins like ABCB1 (P-glycoprotein) on cancer cell membranes actively pumps chemotherapeutic drugs out of the cell, reducing intracellular concentration. [3] | Analysis of resistant multiple myeloma cell lines and patient samples showed significant overexpression of the ABCB1 gene. [3] |
Table 2: Key Compensatory Signaling Pathways in Resistance
| Pathway | Role in Resistance | Observed Effect |
|---|---|---|
| MAPK Pathway | A primary escape route when the PI3K/mTOR axis is blocked. Reactivation of MAPK signaling can bypass the therapeutic blockade. | In PDAC, combined inhibition of both PI3K (with this compound) and MAPK (with Trametinib) was more effective than either alone, underscoring its role as a compensatory pathway. [1] [2] |
| PI3K/AKT/mTOR Pathway | Similarly, inhibition of MAPK can lead to loss of feedback inhibition on this pathway, causing its reactivation. | The same PDAC study found that SHP2 inhibition alone blocked ERK but not AKT phosphorylation, indicating PI3K pathway persistence. [1] [2] |
The following diagram illustrates the core concept of compensatory feedback between these two critical pathways, which is a fundamental rationale for combination therapy and a key source of resistance.
Here are answers to common experimental challenges and detailed protocols for investigating resistance.
FAQ 1: Our in vitro models are no longer responding to the this compound and Trametinib combination. How can we confirm the development of resistance?
FAQ 2: What are the key molecular analyses to perform to identify the mechanism of resistance?
The following diagram outlines the biological mechanism by which omipalisib inhibition of the PI3K/mTOR pathway leads to elevated blood glucose.
In essence, by inhibiting the PI3K/mTOR pathway, this compound interferes with the normal signaling process that allows insulin to prompt cells to take in glucose. This disruption leads to reduced glucose uptake by cells and consequent elevated blood glucose levels [1] [2] [3].
Proactive monitoring is crucial for identifying and managing glucose elevation in subjects treated with this compound. The following table summarizes key parameters and observed effects from clinical studies.
| Monitoring Parameter | Findings with this compound | Suggested Frequency |
|---|---|---|
| Fasting Blood Glucose | Dose-related increases observed [1] [3]. | Baseline, then regularly during dosing (e.g., daily in trials) [1]. |
| Fasting Insulin | Dose-related increases observed, indicating insulin resistance [1] [3]. | Baseline and during treatment. |
| HbA1c | Not reported in short-term studies, but useful for long-term monitoring of average glucose [4]. | Baseline and periodically for studies >3 months. |
| Continuous Glucose Monitoring (CGM) | Not reported with this compound, but useful for real-time tracking of glucose fluctuations [2] [4]. | Consider for intensive monitoring in preclinical or clinical settings. |
For managing elevated glucose, the approach should be proactive and multi-faceted. The following table outlines potential management strategies.
| Strategy | Application & Evidence |
|---|---|
| Dose Modification | Interruption or reduction of this compound dose can rapidly normalize blood glucose, often within 24 hours, as seen with other PI3K inhibitors [2]. This is a primary intervention for significant hyperglycemia. |
| Concomitant Medication | Use of insulin-sensitizing agents like metformin is a logical first step. For more significant hyperglycemia, an intensive insulin regimen (both basal and prandial) may be required [2]. |
| Dietary Intervention | Adopting a low-glycemic diet (e.g., Mediterranean diet) rich in fiber and complex carbohydrates can help stabilize blood sugar levels and improve insulin sensitivity [4]. |
| Subject Selection | Screening for pre-existing conditions like prediabetes, diabetes, or obesity is critical, as these are strong risk factors for developing significant hyperglycemia during treatment [2]. |
For researchers needing to detect and quantify this effect in a preclinical or experimental medicine setting, here is a summary of a proven methodology.
Objective: To assess the pharmacodynamic effect of this compound on blood glucose and insulin levels. Workflow: The experimental workflow for this assessment can be visualized as follows:
Beyond hyperglycemia, be aware of other adverse events associated with this compound. In clinical trials, the most common adverse event was diarrhea [1] [3]. Preclinical data from a canine model also suggests that this compound can prolong the QT interval, which may increase the risk of ventricular arrhythmia under certain conditions [5]. Monitoring of electrocardiograms (ECGs) should be considered in safety assessments.
The table below summarizes the key gastrointestinal adverse effects associated with omipalisib as reported in clinical studies.
| Adverse Event | Frequency in Clinical Studies | Severity & Characteristics | Management Notes |
|---|---|---|---|
| Diarrhea | Most common AE; reported in a study of IPF patients [1]. | Most cases were non-serious; can lead to dose reduction or treatment discontinuation [2]. | Monitor for dehydration and electrolyte imbalance; dose interruption and symptomatic management may be required [2]. |
| Nausea | Commonly reported alongside other GI AEs for this drug class [2]. | Typically mild to moderate and transient [3] [2]. | Can often be managed with supportive care; usually occurs during the dose-escalation phase [3]. |
Q1: What is the underlying mechanism for GI toxicity with PI3K/mTOR inhibitors like this compound? The GI adverse effects are likely mechanism-based. The PI3K signaling pathway plays a critical role in cell growth, proliferation, and survival in normal tissues, including the gastrointestinal tract [4]. Inhibiting this pathway with a potent agent like this compound can disrupt the normal renewal and function of the gut mucosa, leading to diarrhea and nausea [2] [4]. For this compound specifically, exposure-dependent inhibition of the PI3K pathway has been confirmed systemically and in the lungs [1].
Q2: Are the GI effects of this compound manageable in a clinical trial setting? Yes, evidence suggests they can be manageable. In a short-term experimental medicine study in idiopathic pulmonary fibrosis (IPF) patients, this compound was reported to have acceptable tolerability at doses that achieved target engagement [1]. While diarrhea was the most common adverse event, the study demonstrated that the drug could be administered with appropriate monitoring.
Q3: How does the GI toxicity profile of this compound compare to other PI3K inhibitors? Gastrointestinal toxicity, particularly diarrhea and colitis, is a class-wide concern for PI3K inhibitors [2]. These AEs have been severe enough to contribute to the voluntary withdrawal of some approved PI3K inhibitors from the market [2]. As a dual PI3K/mTOR inhibitor, this compound's profile is consistent with this class, emphasizing the need for proactive management.
The following information provides deeper context for the data presented above.
The diagram below outlines a general workflow for monitoring and managing GI adverse events during treatment with an investigational agent like this compound, based on common clinical trial practices.
This compound is a potent, selective, and orally available small-molecule inhibitor that acts as a dual PI3K/mTOR inhibitor [5] [6]. It targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, a key network regulating cell growth, proliferation, survival, and metabolism [4] [7]. Dysregulation of this pathway is frequently implicated in cancer and other proliferative diseases.
The diagram below illustrates the core PI3K/mTOR pathway and the site of action for this compound.
The table below summarizes published half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for this compound. Please note that these values are highly dependent on specific assay conditions and cell line characteristics.
| Cell Line | Cancer Type | Assay Type | Exposure Time | Reported Value (IC₅₀/GI₅₀) | Source/PMID |
|---|---|---|---|---|---|
| BT474 | Breast Cancer | pAkt-S473 Reduction | Not Specified | 0.18 nM (IC₅₀) | [1] |
| T47D | Breast Cancer | pAkt-S473 Reduction | Not Specified | 0.41 nM (IC₅₀) | [1] |
| T47D | Breast Cancer | Cell Proliferation | Not Specified | 3 nM (IC₅₀) | [1] |
| BT474 | Breast Cancer | Cell Proliferation | Not Specified | 2.4 nM (IC₅₀) | [1] |
| A549 | Lung Cancer | Cytotoxicity (MTT) | 72 hrs | 0.14 µM (IC₅₀) | [2] |
| A549 | Lung Cancer | Cytotoxicity (MTT) | 72 hrs | 0.6 µM (IC₅₀) | [3] |
| A549 | Lung Cancer | Growth Inhibition (SRB) | 72 hrs | 0.86 µM (IC₅₀) | [3] |
| A549 | Lung Cancer | Growth Inhibition | 72 hrs | 26.6 nM (GI₅₀) | [3] |
| HCT-116 | Colorectal Cancer | Cytotoxicity (MTT) | 72 hrs | 0.154 µM (IC₅₀) | [2] |
| HCT-116 | Colorectal Cancer | Cytotoxicity (MTT) | 72 hrs | 0.01 µM (IC₅₀) | [3] |
| HCT-116 | Colorectal Cancer | Growth Inhibition (SRB) | 72 hrs | 0.14 µM (IC₅₀) | [3] |
| MCF7 | Breast Cancer | Growth Inhibition (SRB) | 72 hrs | 0.03 µM (IC₅₀) | [3] |
| U-87MG | Glioblastoma | Cytotoxicity (MTT) | 72 hrs | 0.537 µM (IC₅₀) | [2] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity (MTT) | 72 hrs | 0.13 µM (IC₅₀) | [3] |
| BEL-7404 | Hepatocellular | Cytotoxicity (MTT) | 72 hrs | 0.01 µM (IC₅₀) | [3] |
| DU-145 | Prostate Cancer | Growth Inhibition | 72 hrs | 16.3 nM (GI₅₀) | [3] |
| HT-29 | Colorectal Cancer | Growth Inhibition | 72 hrs | 19.9 nM (GI₅₀) | [3] |
| NCI-H1975 | Lung Cancer | Growth Inhibition | 72 hrs | 14.4 nM (GI₅₀) | [3] |
| PC-3 | Prostate Cancer | Growth Inhibition | 72 hrs | 197 nM (GI₅₀) | [3] |
A standard method for determining IC₅₀ is the MTT or SRB assay after 72 hours of drug exposure [3] [2].
A key pharmacodynamic biomarker for PI3K/mTOR pathway inhibition is the phosphorylation of Akt at Ser473 [1].
A major confounder in IC₅₀ determination is variable cell division rates. Traditional metrics are highly sensitive to the number of divisions during the assay, which can create artefactual results [4].
GR(c) = 2^(k(c) / k(0)) - 1, where k(c) is the growth rate in the presence of the drug and k(0) is the growth rate of the control.If your Western blot shows insufficient pAkt inhibition at concentrations that effectively block proliferation, consider the timing.
This compound is a dual pan-PI3K and mTORC1/2 inhibitor. The diagram below illustrates how it targets key nodes in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
The following table summarizes the core quantitative findings from the chronic in vivo study in the AV-block dog model [1] [2].
| Assessment Parameter | Findings/Outcome |
|---|---|
| QT Interval Prolongation | Prolongation at baseline; stronger prolongation after dofetilide challenge (from 490 ± 37 ms to 607 ± 48 ms) [1]. |
| Arrhythmic Outcome (Incidence) | • Single ectopic beats: 30% of dogs • Multiple ectopic beats & Torsade de Pointes (TdP): 20% of dogs [1]. | | Dosing Regimen | 1 mg/kg, administered orally twice daily for 7 days [1]. | | Cellular Mechanism | Isolated ventricular cardiomyocytes from treated dogs showed diminished IKs current density [1]. | | Overall Risk Conclusion | Chronic Omipalisib treatment causes electrical remodeling with a mild proarrhythmic outcome under standardized proarrhythmic conditions [1] [2]. |
For researchers aiming to replicate or understand this preclinical assessment, here is a detailed breakdown of the methodology.
1. Animal Model Preparation
2. Pacing Protocol & Drug Treatment
3. Proarrhythmic Challenge & Endpoint Measurement
4. Ex Vivo Cellular Electrophysiology
The diagram below illustrates the proposed mechanism by which this compound increases proarrhythmic risk and the key steps in its experimental assessment [1].
The table below summarizes core information about this compound, which is a highly potent, orally bioavailable, dual PI3K/mTOR inhibitor [1].
| Attribute | Description |
|---|---|
| Known As | GSK2126458, GSK458 [1] |
| Primary Target | Class I PI3K isoforms (p110α/β/δ/γ) & mTOR complexes (mTORC1/2) [2] [1] |
| Key Mechanism | Inhibits ATP-binding site of PI3K; binds PI3Kγ, interacts with Lys833 via sulfonamide, hydrophobic region filling by difluorophenyl group, quinoline nitrogen interaction with hinge (Val882) [1] |
| Clinical Status | Investigational, undergoing clinical trials [1] |
| Rationale for Combo Therapy | Dual PI3K/MAPK pathway blockade more effective than single pathway inhibition in suppressing PDAC cell proliferation, migration, tumor growth; counters resistance to single-agent therapy [2] |
The following diagram illustrates this compound's primary mechanism of action and the rationale for its combination with MAPK pathway inhibitors.
While specific mitochondrial toxicity data was not found, the following tables summarize quantitative data and a general methodology for investigating this issue.
Table 2: In Vitro Potency of this compound (GSK2126458) [1]
| Assay Type | Cell Line / Enzyme | Metric (IC₅₀ / Ki) | Value |
|---|---|---|---|
| Biochemical Kinase | p110α (PI3Kα) | Ki | 0.019 nM |
| Biochemical Kinase | p110α-H1047R (mutant) | Ki | 0.009 nM |
| Biochemical Kinase | mTORC1 | Ki | 0.18 nM |
| Biochemical Kinase | mTORC2 | Ki | 0.3 nM |
| Cellular Target Engmt | T47D (pAkt-S473) | IC₅₀ | 0.41 nM |
| Cellular Target Engmt | BT474 (pAkt-S473) | IC₅₀ | 0.18 nM |
| Cell Proliferation | T47D | IC₅₀ | 3 nM |
| Cell Proliferation | BT474 | IC₅₀ | 2.4 nM |
Table 3: Experimental Workflow for Mitochondrial Toxicity Assessment This protocol outlines a general approach, as specific methods were not located in the search results.
| Stage | Key Objective | Methodology & Assays | Potential Technical Pitfalls |
|---|
| 1. In Vitro Screening | Identify baseline mitochondrial impairment. | - Seahorse XF Analyzer: Measure OCR (basal/maximal respiration, ATP production, spare capacity) and ECAR in hepatocytes/cardiomyocytes.
The experimental workflow from the cited studies, which you can adapt for mitochondrial toxicity investigation, is visualized below.
What is the primary scientific rationale for combining this compound with MAPK inhibitors like Trametinib? Oncogenic KRAS mutations, present in over 90% of PDAC cases, simultaneously drive both the MAPK and PI3K signaling pathways to promote cell proliferation and survival [2]. Using a single-pathway inhibitor often leads to limited clinical success due to innate and acquired resistance. Research shows that Trametinib (a MEK inhibitor) alone blocks ERK phosphorylation but fails to suppress AKT phosphorylation in the PI3K pathway, and vice-versa for this compound. Dual inhibition synergistically suppresses both pathways, leading to greater reduction in tumor cell proliferation, migration, and tumor growth in vivo [2].
Are there any known resistance mechanisms to this compound, and how can they be investigated? While the search results do not detail specific resistance mechanisms for this compound, they highlight a general principle seen with targeted therapies. Resistance to this compound could arise from upstream re-activation of parallel pathways (like MAPK) or feedback loops that restore survival signaling [2]. Investigation strategies include phospho-protein profiling via Western blot to identify resistant cells with persistent pERK or pAKT levels, and long-term proliferation assays to see if resistance develops [2] [1].
The most critical step is to consult the primary scientific literature and specialized toxicology databases for established protocols on mitochondrial toxicity. You can also directly contact the compound's manufacturer, as they sometimes provide technical notes or application data.
What is the primary compensatory mechanism observed upon PI3K inhibition with Omipalisib? The most documented compensatory mechanism is the reactivation of the MAPK (Mitogen-Activated Protein Kinase) pathway. When PI3K signaling is blocked, feedback loops can lead to increased phosphorylation and activation of ERK, a key effector of the MAPK pathway, allowing cancer cells to maintain proliferation and survival signals [1].
How can this compensatory MAPK activation be overcome? Preclinical studies demonstrate that combining this compound with a MEK inhibitor (e.g., Trametinib) or an SHP2 inhibitor (e.g., SHP099) is highly effective. This dual-pathway blockade simultaneously suppresses both PI3K-AKT and MAPK signaling, leading to significantly reduced cancer cell proliferation, migration, and tumor growth compared to either treatment alone [1].
Does mTORC1 inhibition play a role in resistance to PI3K-targeted therapy? Yes, in the context of breast cancer, acquired resistance to the PI3Kα inhibitor Alpelisib is frequently driven by aberrant reactivation of the mTORC1 pathway [2]. While this compound itself inhibits mTOR, this highlights that complete and durable pathway suppression is challenging, and resistance can emerge through upstream or parallel nodes.
Are there metabolic vulnerabilities associated with PI3K inhibitor resistance? Recent research suggests that yes, PI3Ki-resistant cancer cells with constitutively active mTORC1 develop a dependency on specific metabolic pathways. Because mTORC1 suppresses autophagy, these cells become exquisitely sensitive to drugs that target metabolism, such as Biguanides (e.g., Metformin), which inhibit the mitochondrial electron transport chain [2].
The table below summarizes common experimental issues related to compensatory signaling and proposed solutions based on current literature.
| Experimental Observation | Underlying Cause | Proposed Solution | Key Supporting Evidence |
|---|---|---|---|
| Reduced efficacy of this compound over time; sustained cell proliferation. | Compensatory MAPK/ERK pathway activation [1]. | Combine with a MEK inhibitor (Trametinib) or SHP2 inhibitor (SHP099) [1]. | In PDAC models, Omi/Tram combo more effective than single agent in reducing tumor growth & prolonging survival [1]. |
| Resistance in PIK3CA-mutant breast cancer models. | Aberrant mTORC1 reactivation despite PI3K inhibition [2]. | Combine with metabolic drugs (e.g., Metformin) or mTORC1-specific inhibitors [2]. | mTORC1 hyperactivation suppresses autophagy, creating a metabolic liability targetable with ETC inhibitors [2]. |
| Variable drug response across cell lines. | Heterogeneous feedback mechanisms and pre-existing genetic alterations. | Pre-screen cell models for mutations in KRAS, PIK3CA, PTEN, and baseline pAKT/pERK levels. | PI3K pathway deregulation is common in cancers, but specific mechanisms (e.g., PTEN loss vs. PIK3CA mut) vary [3] [4] [5]. |
| High toxicity of combination therapies in vitro. | On-target toxicity from dual pathway inhibition [1]. | Optimize dosing schedules (pulsatile vs. continuous) and use synergy assays (e.g., Chou-Talalay) to find safe, effective ratios. | Dual PI3K/MAPK inhibition has faced challenges due to therapeutic toxicity, requiring careful dosing [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is crucial for confirming target engagement and identifying compensatory mechanisms during treatment with this compound [1].
1. Cell Treatment and Lysis:
2. Protein Analysis:
3. Antibody Incubation:
4. Expected Outcome: this compound alone should suppress pAKT but may increase pERK. The combination with Trametinib or SHP099 should suppress both pAKT and pERK [1].
This protocol outlines in vitro functional assays to test the synergistic effects of combination treatments [1].
1. Proliferation Assay:
2. Colony Formation Assay:
3. Migration Assay (e.g., Scratch/Wound Healing):
The following diagrams, generated using DOT language, illustrate the core signaling pathways and experimental concepts discussed.
core pathway
combination therapy
The synergistic effect of Omipalisib stems from its ability to be combined with MAPK pathway inhibitors, simultaneously targeting two major downstream effectors of oncogenic KRAS signaling [1] [2].
The diagram below illustrates how these pathways are targeted in combination therapy.
Dual PI3K and MAPK Pathway Inhibition
The following table summarizes key in vitro and in vivo findings that demonstrate the enhanced efficacy of the combinations over single-agent treatments [1].
| Combination | Experimental Model | Key Synergistic Outcome |
|---|---|---|
| This compound + Trametinib | In vitro (multiple PDAC cell lines) | Greater reduction in cell proliferation, colony formation, and migration compared to single agents. |
| In vivo (mouse model) | More effective in reducing implanted tumor growth than this compound/SHP099 combination. | |
| In vivo (genetically engineered PDAC mouse model) | Significant reduction in tumor progression and prolonged survival. | |
| This compound + SHP099 | In vitro (multiple PDAC cell lines) | Greater reduction in cell proliferation, colony formation, and migration compared to single agents. |
Here are the core methodologies from the research for your reference [1].
Based on the research and peer-review process, here are solutions to potential experimental challenges [3].
Inconsistent Cell Death Observations in Replicate Assays
Inadequate MAPK Pathway Inhibition by SHP099
Poor Quality Western Blot Bands
To complete your technical support guides, please note the following information gaps from the search results.
The table below summarizes the key findings on this compound's effects on heart rhythm from recent studies.
| Aspect | Preclinical Finding (AV block dog model) | Clinical Finding (IPF patient trial) |
|---|---|---|
| Bradycardia | A core component of the proarrhythmic experimental model (used to induce vulnerability) [1]. | No bradycardia reported as an adverse event; only a "clinically insignificant reduced heart rate" noted in one article [1] [2]. |
| QT Prolongation | Significant prolongation of the QT interval at baseline, which was further exacerbated by a dofetilide challenge [1] [3]. | Not reported in the short-term experimental medicine study [2]. |
| Arrhythmia | Induced single ectopic beats (30% of dogs), multiple ectopic beats, and Torsade de Pointes (TdP) arrhythmia (20% of dogs) [1]. | Not reported [2]. |
| Mechanistic Insight | Isolated ventricular cardiomyocytes from treated dogs showed diminished IKs current density, a key cardiac repolarizing current [1]. | Not investigated in the clinical trial [2]. |
Here are answers to some key questions based on current research:
What is the direct clinical evidence for this compound causing bradycardia? Direct clinical evidence for bradycardia is limited. An experimental medicine study in patients with Idiopathic Pulmonary Fibrosis (IPF) did not report bradycardia as an adverse event. The most common side effect was diarrhea. The study noted only a "clinically insignificant reduced heart rate" in one earlier report [1] [2].
Does this compound prolong the QT interval? Yes, preclinical data strongly suggests it does. In a sensitive AV-block dog model, chronic treatment with this compound significantly prolonged the QT interval. This effect was severe enough to precipitate TdP arrhythmias in some animals when combined with a standardized provocation test [1] [3]. This preclinical signal warrants caution, though its clinical significance remains to be fully confirmed.
What is the underlying mechanism for the cardiac effects? The primary proposed mechanism is the inhibition of the PI3K signaling pathway in the heart. This pathway regulates key cardiac ion channels. Research shows that PI3K inhibition reduces the density of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. A reduction in this current leads to action potential prolongation, manifesting as QT prolongation on the ECG and creating a substrate for arrhythmias [1] [4].
How was the proarrhythmic risk of this compound assessed in the preclinical study? Researchers used a well-established AV-block dog model. The protocol involved [1]:
The following diagram illustrates the proposed cellular mechanism by which this compound increases arrhythmia risk, based on the preclinical findings.
For researchers and clinicians, consider these points for risk management:
The most current evidence suggests that while this compound carries a clear preclinical risk for QT prolongation and serious arrhythmias, bradycardia has not been a dominant clinical finding. The primary safety focus should be on vigilant cardiac repolarization monitoring.
This compound (GSK2126458), a dual PI3K/mTOR inhibitor, is investigated for cancer and idiopathic pulmonary fibrosis but carries a risk of prolonging cardiac repolarization, which can lead to Torsade de Pointes (TdP) [1] [2] [3].
The diagram below illustrates this risk pathway.
The following table summarizes key quantitative findings from the AV block dog study, which investigated the proarrhythmic potential of this compound under standardized conditions (including anesthesia, bradycardia, and a dofetilide challenge) [1] [3].
| Parameter | Baseline (Pre-Omipalisib) | After this compound (1 mg/kg twice daily) | Notes / Experimental Context |
|---|---|---|---|
| QT Interval | 490 ± 37 ms | 607 ± 48 ms | Measured after a dofetilide challenge, which exacerbates QT prolongation [1]. |
| Arrhythmia Incidence | - | 30% (single ectopic beats) 20% (TdP) | Observed in a model predisposed to arrhythmia; "multiple ectopic beats" preceded TdP [1]. | | IKs Current Density | - | Significantly diminished | Measured in isolated ventricular cardiomyocytes from treated dogs [1] [3]. |
The methodology below is adapted from the published in vivo study on this compound, which provides a robust model for assessing proarrhythmic risk [1] [3].
Animal Model: Purpose-bred Mongrel dogs. Key Surgical & Pacing Protocol:
The workflow for this protocol is illustrated below.
Q1: What are the critical ECG features to monitor before TdP occurs?
Q2: How should researchers manage a prolonged QT interval or premonitory signs in a study?
Q3: Are human clinical data available on this compound's cardiac effects?
Q4: What is the first-line emergency treatment for Torsade de Pointes?
| Feature | Gedatolisib (PF-04691502) | This compound (GSK2126458) |
|---|---|---|
| Primary Target | Pan-PI3K/mTOR dual inhibitor [1] [2] | Pan-PI3K/mTOR dual inhibitor [3] [4] |
| Key Molecular Activities | Potent, nanomolar inhibition of all Class I PI3K isoforms, mTORC1, and mTORC2 [1]. | Potent inhibitor of PI3Kα, δ, β, γ, and mTORC1/C2 [4]. |
| Reported Mitochondrial/Energetic Effects | More effectively reduces oxygen consumption, glucose consumption, and lactate production than single-node inhibitors [1]. | Information specific to mitochondrial inhibition from search results is limited. |
| Key Differentiating claim | Noted for balanced potency across all its targets [1]. | In a preclinical screen, it was a top candidate for inhibiting schwannoma cell viability [4]. |
| Clinical Status (as of 2025) | Phase 3 trials for HR+/HER2- breast cancer (VIKTORIA-1 & 2) [2]. | Preclinical research and early-phase trials; development for solid tumors appears limited due to toxicity concerns [3] [4]. |
To understand their function, the following diagram illustrates the pathway these dual inhibitors target. Gedatolisib and this compound work in the cytoplasm to simultaneously block multiple nodes in the pro-growth PI3K/AKT/mTOR (PAM) signaling cascade [5] [6].
A key advantage of this dual-inhibition strategy is overcoming compensatory feedback loops [5] [1]. For example, when mTORC1 is inhibited alone, it can relieve its inhibitory feedback on PI3K, leading to pathway reactivation. By blocking both PI3K and mTOR simultaneously, these inhibitors can create a more profound and sustained suppression of the entire signaling network [1].
Since the search results lack a direct comparison of mitochondrial effects, here are established experimental protocols you can use to conduct this analysis.
Seahorse XF Analyzer: This is the gold-standard technology for profiling cellular metabolism in real-time.
Metabolite Measurement
Oxygen Consumption Rate (OCR)
To advance your research, I suggest:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against class I PI3K isoforms and mTOR, demonstrating its potent activity [1].
| Target | This compound IC₅₀ (nM) |
|---|---|
| PI3Kα | 0.61 ± 0.22 |
| PI3Kβ | 1.8 ± 0.5 |
| PI3Kγ | 1.2 ± 0.2 |
| PI3Kδ | 0.55 ± 0.22 |
| mTOR | 2.6 ± 0.4 |
This table compares the biochemical potency (IC₅₀ in nM) of this compound with other clinically evaluated inhibitors, showing it is one of the most potent compounds in its class [1].
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
|---|---|---|---|---|---|
| This compound | 0.61 | 1.8 | 1.2 | 0.55 | 2.6 |
| Dactolisib (NVP-BEZ235) | 15.8 | 313 | 87.5 | 26.0 | 2.8 |
| Pictilisib | 39.3 | 217 | 182 | 26.0 | 298 |
| Buparlisib | 162 | 607 | 1042 | 582 | 293 |
| ZSTK474 | 13.1 | 50.6 | 82.7 | 16.5 | 102 |
This compound demonstrates potent activity in cellular models, effectively suppressing pathway signaling and cancer cell growth.
To contextualize the data, here are summaries of common experimental methodologies used to generate the results cited above.
The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer, and shows the points where this compound acts.
| Model / Assay | Trametinib Monotherapy | Omipalisib & Trametinib Combination | Key Findings |
|---|---|---|---|
| In Vitro Proliferation (Multiple PDAC cell lines) | Reduced proliferation | Greater reduction in proliferation | Combination was more effective than either drug alone in reducing cell proliferation [1]. |
| In Vivo Tumor Growth (Implanted tumors) | Reduced tumor growth | Significantly greater reduction in tumor growth | This compound/Trametinib combo was more effective than this compound/SHP099 combo and single-agent treatments [1]. |
| In Vivo Survival (Genetically engineered PDAC mouse model) | Prolonged survival | More effectively prolonged survival | The combination more effectively reduced tumor progression and prolonged survival compared to this compound or Trametinib alone [1]. |
| Pathway Inhibition | Suppressed pERK (MAPK pathway) but not pAKT | Suppressed both pERK and pAKT (MAPK & PI3K pathways) | Single-agent Trametinib failed to suppress PI3K pathway signaling (pAKT), a limitation overcome by the combination [1] [2]. |
The following methodologies were used to generate the data cited above [1]:
The superior efficacy of the combination therapy is based on a solid biological rationale, illustrated in the pathway diagram below.
The diagram shows that oncogenic KRAS, a driver in over 90% of PDAC cases, simultaneously activates both the MAPK and PI3K-AKT pathways to promote cancer growth [1]. The study found that using Trametinib alone only blocks the MAPK pathway, leaving the PI3K pathway active as a potential escape route for the cancer cells. Similarly, this compound alone only blocks the PI3K pathway. The combination of both drugs concurrently inhibits these two major KRAS effector pathways, leading to a more effective suppression of tumor growth [1].
This compound (GSK2126458) is a potent, selective, and reversible ATP-competitive inhibitor. Its primary targets and mechanism of action are summarized below [1] [2].
Target Profile of this compound
| Target Category | Specific Targets |
|---|---|
| PI3K Isoforms | p110α, p110β, p110γ, p110δ [3] [1] |
| mTOR Complexes | mTORC1 and mTORC2 [3] [1] |
The diagram below illustrates the signaling pathways targeted by this compound and the consequential effects on gene expression that can be measured by RNA-seq.
The table below outlines the core methodology for using RNA-seq to investigate this compound's effects, synthesized from a study on Esophageal Squamous Cell Carcinoma (ESCC) [1].
RNA-seq Workflow for Profiling this compound Response
| Protocol Step | Key Details from ESCC Study [1] |
|---|---|
| 1. Cell Treatment | Treat cells (e.g., KYSE150 line) with vehicle (DMSO) or 1 µM this compound for 8 hours. |
| 2. RNA Extraction | Harvest cells by trypsinization. Isolate total RNA. |
| 3. Library Prep & Sequencing | Send RNA samples for sequencing (e.g., BGI Genomics). Align clean reads to a reference genome (e.g., GRCh38). |
| 4. Data Analysis | Calculate gene expression levels (e.g., FPKM). Identify DEGs with fold change ≥2 and adjusted p-value ≤0.001. |
| 5. Bioinformatics Validation | Perform Gene Set Enrichment Analysis (GSEA) and KEGG pathway enrichment analysis on DEGs. |
While a full RNA-seq profile was not located, other experiments strongly support its impact on cancer cell proliferation and survival. The table below shows quantitative data from an ESCC study [1].
Functional Effects of this compound in ESCC Models
| Assay Type | Cell Line / Model | Key Finding / Measurement |
|---|---|---|
| Cell Viability (MTT) | Panel of ESCC cell lines | Dose-dependent reduction; EC50 values calculated. |
| Clone Formation | ESCC cell lines | Significant reduction in colonies after 72h treatment. |
| Cell Cycle (Flow Cytometry) | ESCC cell lines | Induced G0/G1 phase arrest at 24h (20-160 nM doses). |
| Apoptosis (Flow Cytometry) | ESCC cell lines | Increased apoptosis after 72h treatment with 160 nM. |
| In Vivo Tumor Growth | Mouse xenograft model | Significant suppression of tumor growth. |
| Target Category | Specific Targets | Reported IC₅₀ / Potency | Key Experimental Evidence | Citation |
|---|---|---|---|---|
| PI3K Isoforms | p110α, p110β, p110δ, p110γ | Highly active against all isoforms; more potent than BEZ235/GDC-0941 [1]. | In vitro kinase assays established potency. Functional inhibition shown via reduced phosphorylated AKT (pAKT) in Western blot analysis [2] [3]. | [1] |
| mTOR Complexes | mTORC1 & mTORC2 | Potent inhibition of both complexes [1]. | Western blot analysis showing dephosphorylation of downstream mTORC1/2 substrates in cell lines and tumor tissue [2] [4]. | [2] [4] |
| Functional Outcome | Complete PI3K/AKT/mTOR pathway blockade | N/A | Combined inhibition of direct AKT phosphorylation by PI3K and reverse phosphorylation by mTOR, leading to complete Akt deactivation [4]. | [4] |
To verify this compound's specificity in a laboratory setting, the following methodologies, as cited in the literature, are recommended.
This is the primary method used to confirm target engagement and pathway suppression [2] [4] [3].
These assays measure the functional consequences of pathway inhibition on cell growth and survival [2] [4].
The following diagram illustrates the signaling pathway targeted by this compound and the core experimental workflow for its verification.
| Parameter | This compound Group | Placebo Group | Notes / Context |
|---|---|---|---|
| Trial Identifier | NCT01725139 | Randomized, double-blind, placebo-controlled [1] | |
| Trial Phase | Phase 1 [1] | ||
| Participants | 13 [2] | 4 [2] | Total enrolled: 17 [1] |
| Dosing | 0.25 mg, 1 mg, or 2 mg twice daily for 8 days [1] | Placebo twice daily for 8 days [1] | Two cohorts received 2 mg twice daily [1] |
| Primary Focus | Safety, Tolerability, Pharmacokinetics/Pharmacodynamics [1] | ||
| Most Common Adverse Event | Diarrhea (4 participants) [1] | Not specified | |
| Key Metabolic AEs | Dose-related increases in blood insulin and glucose [1] | Not specified | |
| Lung Exposure | Confirmed; blood exposure predicted lung exposure [1] | Not applicable | |
| Target Engagement (pAKT inhibition) | Exposure-dependent inhibition confirmed in blood and lungs [1] | Not applicable | Measured in bronchoalveolar lavage (BAL) cells [2] |
| Pharmacodynamic Activity (FDG-PET) | Exposure-dependent reduction in glucose uptake in fibrotic lung areas [1] | Not applicable | Measured by target-to-background ratio [1] |
The Phase 1 study employed several key methodologies to assess this compound's biological activity [1]:
The diagram below illustrates the targeted signaling pathway and the experimental workflow used in the this compound trial.
The PI3K/AKT/mTOR pathway is a master regulator in IPF pathogenesis, influencing processes like fibroblast proliferation and collagen synthesis [3]. This compound is a potent, dual inhibitor of PI3K and mTOR, designed to disrupt this pro-fibrotic signaling [1] [2]. The trial successfully demonstrated that this compound engages its target and reduces aberrant glucose metabolism in fibrotic lungs [1].
The following table lists several dual PI3K/mTOR inhibitors and key characteristics from recent studies. Please note that direct comparative data on oxidative phosphorylation inhibition is not available in the searched literature.
| Inhibitor Name | Primary Targets | Relevant Experimental Findings / Context of Study | Citations |
|---|---|---|---|
| Omipalisib (GSK2126458) | Pan-PI3K, mTORC1/2 [1] [2] | Used in kinome profiling studies; noted for potent mTOR inhibition; explored in combination with Trametinib for triple-negative breast cancer (TNBC) [1] [3]. | |
| PI-103 | PI3Kα, mTOR, DNA-PK [1] | Early-generation inhibitor; used as a tool compound; fast metabolism in vivo limited clinical development [1]. | |
| GSK1059615 | Pan-PI3K, mTOR [1] | Showed efficacy in inhibiting proliferation and survival in gastric cancer cells; induced programmed necrosis in HNSCC cells [1]. | |
| MTX-531 | EGFR, Pan-PI3K, mTOR [2] | A first-in-class dual EGFR/PI3K inhibitor; computationally designed; did not cause hyperglycemia in mouse models, a common side-effect of PI3K inhibitors [2]. | |
| GDC-0980 (Apitolisib) | PI3K, mTORC1/2 [4] | Clinical development limited by severe toxicities when combined with other agents [4]. | |
| Torin-1 | mTOR (catalytic inhibitor) [5] | Primarily an mTOR inhibitor; demonstrated potent anti-proliferative effects in B-cell acute lymphoblastic leukemia (B-ALL) and synergized with AKT inhibitors [5]. |
To understand how these inhibitors could affect oxidative phosphorylation, it's crucial to know their role in the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism.
The diagram below illustrates the core PI3K/AKT/mTOR pathway and how its inhibition can lead to metabolic alterations, potentially affecting oxidative phosphorylation (OXPHOS).
Inhibition of this pathway, particularly mTORC1, can have complex and context-dependent effects on oxidative phosphorylation. Some studies suggest that mTORC1 inhibition can lead to:
The search results highlight specific experimental contexts where the metabolic impact of these inhibitors has been studied.
The following table consolidates data on this compound's effects on cell viability and key signaling phosphoproteins from multiple cancer types:
| Cancer Model / Cell Line | Assay Type / Key Findings | Observed Effect / IC₅₀ Value | Reference |
|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) (e.g., KYSE150) | MTT cell viability assay | IC₅₀ in low nanomolar range [1] | |
| Western Blot (in vitro) | Decreased p-AKT, p-4EBP1, p-S6, p-ERK [1] | ||
| Western Blot (in vivo, xenograft) | Suppressed p-AKT and p-S6 [1] | ||
| Burkitt Lymphoma (e.g., Ramos, Daudi) | Cell viability (Cell-Titer Glo) | IC₅₀: 0.01 μM (10 nM) [2] | |
| Western Blot (downstream signaling) | Reduced phosphorylation of S6 and GSK3β [2] | ||
| Pancreatic Ductal Adenocarcinoma (PDAC) | Western Blot (in vitro) | Inhibited p-AKT, but did not suppress p-ERK [3] [4] |
To confirm this compound's activity in the laboratory, here are the detailed methodologies for Western blot analysis and cell viability assays as described in the research.
This protocol is used to detect changes in protein phosphorylation, such as p-AKT and p-S6.
This protocol measures the inhibitory effect of this compound on cell proliferation.
This compound is a dual pan-PI3K and mTOR inhibitor. It simultaneously targets the catalytic subunits of class I PI3Ks (p110α, β, δ, γ) and both mTOR complexes (mTORC1 and mTORC2) [2] [6]. This dual action effectively blocks the PI3K/AKT/mTOR signaling cascade, a key pathway driving cell growth, proliferation, and survival. The diagram below illustrates how this compound inhibits this pathway and the key phosphorylation sites you would detect in your Western blot.
This direct and concurrent inhibition of upstream and downstream components explains the potent suppression of p-AKT (a target of mTORC2) and p-S6 (a target of mTORC1 and S6K) observed in the Western blot data [1] [2].
| Feature | This compound (GSK2126458) | Pirfenidone (PFD) |
|---|---|---|
| Primary Mechanism | Potent, selective dual inhibitor of PI3K/mTOR pathway [1] | Pleiotropic (multiple targets); primary known action is TGF-β signaling downregulation [2] [3] |
| Key Molecular Targets | Class I PI3K isoforms, mTOR; inhibits phosphorylation of AKT and PIP3 production [1] | TGF-β, TNF-α, IL-6, PDGF; also affects MAPK/ERK, STAT3, and Wnt/β-catenin pathways [4] [2] [5] |
| Effect on Fibroblast Proliferation | Attenuates fibroblast proliferation (primary human lung fibroblasts) [1] | Inhibits proliferation in concentration-dependent manner (primary IPF & human cardiac fibroblasts) [4] [6] |
| Effect on Collagen/ECM Synthesis | Reduces TGF-β-induced collagen synthesis in primary human lung fibroblasts and ex vivo lung slices [1] | Reduces gene/protein expression of COL1A1, COL3A1, fibronectin, tenascin-C in primary IPF fibroblasts [4] |
| Supporting Experimental Data | - In vitro pharmacology in IPF-derived fibroblasts [1]
The diagrams below illustrate the distinct signaling pathways through which this compound and Pirfenidone exert their anti-fibrotic effects.
The methodologies from the foundational studies provide insight into how the data for each drug was generated.
For this compound [1]: An experimental medicine study was conducted.
For Pirfenidone [4]: The evidence comes primarily from in vitro models.
The profiles of these two drugs offer different strategic value for drug development:
The table below summarizes key quantitative findings from pre-clinical and clinical studies demonstrating Omipalisib's efficacy in reducing collagen synthesis.
| Experimental Model | Key Collagen/Fibrosis Biomarkers Measured | Observed Effect of this compound | Dosing/Concentration |
|---|---|---|---|
| In Vitro: Prolonged "Scar-in-a-Jar" [1] [2] | PRO-C1 (Type I Collagen), PRO-C3 (Type III), PRO-C6 (Type VI), FBN-C (Fibronectin) | Concentration-dependent reduction of all elevated biomarkers [1] [2] | 0.1 - 10 µM |
| Ex Vivo: Human IPF Lung Slices [3] [4] | Collagen synthesis (measured by PRO-C1 ELISA) | Reduced collagen synthesis [3] [4] | Information not specified in sources |
| In Vivo: Human Phase 1 Trial (IPF patients) [3] [4] | Lung 18F-FDG uptake (marker of metabolic activity in fibrotic areas) | Exposure-dependent reduction in glucose uptake in fibrotic lung regions [3] [4] | 0.25 mg, 1 mg, and 2 mg (twice daily for 8 days) |
For researchers looking to replicate or understand these validation studies, here are the core methodologies employed.
This assay is designed to mimic the dense extracellular matrix environment and model fibrogenesis in vitro.
This experimental medicine study was designed to confirm target engagement and pharmacodynamic activity in humans.
This compound exerts its anti-fibrotic and collagen-suppressing effects by dually inhibiting a central pro-fibrotic signaling pathway. The following diagram illustrates this mechanism and the experimental workflow from the "Scar-in-a-Jar" assay.
The key evidence for this compound's effect on glucose uptake comes from a randomized, placebo-controlled study in patients with IPF [1] [2]. This study used 18F-FDG-PET/CT imaging to demonstrate the drug's pharmacodynamic activity in the lungs.
The table below summarizes the quantitative findings from that study:
| Parameter | Finding/Outcome | Significance |
|---|---|---|
| Dosing | 0.25 mg, 1 mg, and 2 mg twice daily for 8 days | Short-term, experimental medicine study design [1] |
| FDG-PET Result | Exposure-dependent reduction in 18F-FDG uptake in fibrotic areas of the lung | Confirms target engagement and pharmacodynamic activity in the target organ [1] [2] |
| Systemic Metabolic Effects | Dose-related increases in blood insulin and glucose levels | Induces hyperglycemia and hyperinsulinemia as a known on-target class effect of PI3K/mTOR inhibition [1] |
| Target Engagement | Exposure-dependent inhibition of pAKT and PIP3 confirmed in blood and lungs | Verifies that the drug is hitting its intended PI3K/mTOR target [1] |
For researchers aiming to replicate or build upon these findings, the methodology for quantifying lung FDG-PET is critical. The following workflow and details are based on the original this compound study and subsequent consensus recommendations from experts in the field [1] [3] [4].
Key Experimental Details:
When evaluating this compound's effect using FDG-PET, it is crucial to interpret the data within the correct context.
Acute Toxic;Health Hazard